YOK-2204
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H35NO4 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
(2R)-1-[3,4-bis(2-phenylethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C28H35NO4/c1-22(2)29-20-25(30)21-33-26-13-14-27(31-17-15-23-9-5-3-6-10-23)28(19-26)32-18-16-24-11-7-4-8-12-24/h3-14,19,22,25,29-30H,15-18,20-21H2,1-2H3/t25-/m1/s1 |
InChI 键 |
VUEHBSCURSXAMY-RUZDIDTESA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of YOK-2204: A Technical Guide to p62-Mediated Selective Autophagy Activation
For Immediate Release
SEOUL, South Korea – In a significant advancement for cellular biology and therapeutic development, the small molecule YOK-2204 has been identified as a potent activator of p62-dependent selective macroautophagy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound operates as a specific ligand for the ZZ domain of the p62/SQSTM1 protein, a key receptor in selective autophagy.[1] By binding to this domain, this compound initiates a conformational change in the p62 protein, leading to its oligomerization. This process is a critical activation step, transforming the otherwise dormant p62 into functional aggregates, or puncta, within the cell. These p62 bodies then act as scaffolds to sequester specific cellular cargo, facilitating their engulfment by autophagosomes and subsequent degradation through the autophagy-lysosome pathway. This targeted degradation mechanism is a cornerstone of the innovative AUTOphagy-TArgeting Chimera (AUTOTAC) platform, where this compound serves as a foundational autophagy-targeting ligand.[1]
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound is a prime example of chemically induced selective autophagy. The process begins with the specific binding of this compound to the p62-ZZ domain, which triggers the self-assembly of p62 into oligomeric structures. These structures are then recognized by the core autophagy machinery, leading to the formation of autophagosomes around the p62-cargo complex.
Quantitative Analysis of this compound Activity
The efficacy of this compound in inducing autophagy has been quantified through a series of rigorous experiments. The data presented below summarizes the key findings from these studies, providing a comparative overview of its activity in different cellular contexts.
| Parameter | Cell Line | Concentration | Time Point | Result | Reference |
| p62 Puncta Formation | HeLa | 2.5 µM | 24 h | Significant increase in p62 puncta | |
| LC3-II Conversion | HeLa | 2.5 µM | 24 h | Increased LC3-II levels, indicating enhanced autophagic flux | |
| p62 Oligomerization | HEK293T | 2.5 µM | In vitro | Induces self-oligomerization of p62 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's mechanism of action.
In vitro p62 Oligomerization Assay
This assay is designed to assess the ability of this compound to directly induce the self-oligomerization of the p62 protein.
Protocol:
-
Cell Culture and Lysis: HEK293T cells are cultured and transfected with a plasmid encoding HA-tagged p62. After 24 hours, cells are harvested and lysed in a suitable buffer.
-
Incubation: The cell lysates are incubated with this compound at a final concentration of 2.5 µM or with DMSO as a control for a specified period at 4°C.
-
SDS-PAGE and Western Blotting: The incubated lysates are then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is probed with a primary antibody against the HA tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Analysis: The presence of high-molecular-weight bands corresponding to p62 oligomers is visualized using an enhanced chemiluminescence (ECL) detection system.
Immunocytochemistry for p62 Puncta Formation
This method allows for the visualization and quantification of p62 puncta formation within cells upon treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: HeLa cells are seeded on glass coverslips in a 24-well plate. After 24 hours, the cells are treated with 2.5 µM this compound or DMSO for another 24 hours.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
Immunostaining: The cells are incubated with a primary antibody against p62, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging and Quantification: The coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope. The number and intensity of p62 puncta per cell are quantified using image analysis software.
Autophagic Flux Assay by LC3 Western Blot
This assay measures the accumulation of LC3-II, a marker for autophagosomes, to determine the effect of this compound on autophagic flux.
Protocol:
-
Cell Treatment: HeLa cells are treated with this compound (2.5 µM) for 24 hours. A set of cells is also co-treated with a lysosomal inhibitor, such as Bafilomycin A1, for the last 4 hours of incubation to block the degradation of autophagosomes.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against LC3, which detects both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
Analysis: The band intensities for LC3-I and LC3-II are quantified. An increase in the LC3-II/β-actin ratio in the presence of this compound, which is further enhanced by the lysosomal inhibitor, indicates an increase in autophagic flux.
Conclusion
This compound represents a significant tool for the study of autophagy and a promising lead for the development of novel therapeutics that leverage targeted protein degradation. Its well-defined mechanism of action, centered on the activation of p62-mediated selective autophagy, opens new avenues for addressing diseases characterized by the accumulation of pathological proteins. The experimental protocols and data presented herein provide a comprehensive foundation for further research and development in this exciting field.
References
YOK-2204: A Potent p62 Ligand for Targeted Protein Degradation via Selective Autophagy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. One of the key cellular degradation pathways harnessed for TPD is autophagy, a lysosome-dependent process for the clearance of cellular components. Selective autophagy, in particular, allows for the specific recognition and removal of cargo, such as protein aggregates and damaged organelles. The autophagy receptor p62 (also known as SQSTM1) is a central player in this process. YOK-2204 is a novel small molecule ligand that binds to the ZZ domain of p62, activating p62-dependent selective macroautophagy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs) for the targeted degradation of proteins of interest.
Mechanism of Action: this compound and the Activation of p62-Mediated Selective Autophagy
This compound functions by engaging the ZZ domain of p62, a protein domain that is typically involved in protein-protein interactions. This binding event is thought to induce a conformational change in p62, promoting its self-oligomerization. The resulting p62 oligomers act as scaffolds, clustering the targeted cargo and facilitating its recognition by the autophagy machinery. The p62 oligomers then interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the phagophore membrane, leading to the engulfment of the cargo into an autophagosome. Finally, the autophagosome fuses with a lysosome, and the cargo is degraded by lysosomal hydrolases.
The primary application of this compound is as a p62-recruiting moiety in the design of AUTOTACs. An AUTOTAC is a heterobifunctional molecule that consists of a target-binding ligand (TBL) and a p62-binding ligand (like this compound), connected by a linker. The TBL directs the AUTOTAC to the protein of interest, while the this compound moiety recruits p62, thereby initiating the selective autophagic degradation of the target protein.
Data Presentation: Quantitative Analysis of this compound-Containing AUTOTACs
While the direct binding affinity (Kd) of this compound to the p62-ZZ domain has not been reported, the efficacy of AUTOTACs incorporating this compound derivatives has been quantified through the determination of their half-maximal degradation concentration (DC50) values.
| AUTOTAC Name | Target Protein | Cell Line | DC50 (µM) | Reference |
| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP | Not Specified | [1] |
| Fumagillin-105 | Methionine aminopeptidase (B13392206) 2 (MetAP2) | HEK293 | 0.7 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and AUTOTACs.
In Vitro p62 Oligomerization Assay
This assay assesses the ability of this compound to induce the self-assembly of p62.
Principle: this compound binding to the p62-ZZ domain is hypothesized to promote p62 oligomerization. This can be visualized by analyzing the formation of high-molecular-weight p62 species using non-denaturing gel electrophoresis and Western blotting.
Protocol:
-
Protein Preparation: Purify recombinant human p62 protein.
-
Incubation: Incubate purified p62 (e.g., 1 µM) with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in an appropriate reaction buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature. Include a vehicle control (e.g., DMSO).
-
Non-Denaturing PAGE: Separate the protein complexes on a native polyacrylamide gel (e.g., 4-12% Bis-Tris gel) under non-denaturing conditions.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p62 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of higher molecular weight bands in the presence of this compound indicates induced oligomerization.
Autophagy Flux Assay by Western Blot
This assay measures the rate of autophagic degradation.
Principle: Autophagic flux is determined by measuring the accumulation of the lipidated form of LC3 (LC3-II) and the degradation of p62 in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II and a decrease in p62 levels upon treatment with an autophagy inducer, which is further enhanced by lysosomal inhibition, indicates an increase in autophagic flux.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and allow them to adhere overnight. Treat the cells with this compound or a this compound-containing AUTOTAC at various concentrations for a specified time (e.g., 24 hours). For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 50 µM chloroquine) to a subset of the wells.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/loading control ratio and the p62/loading control ratio. An increase in the LC3-II ratio and a decrease in the p62 ratio in the presence of the compound, with a further accumulation of LC3-II in the presence of the lysosomal inhibitor, confirms an induction of autophagic flux.
Immunofluorescence for p62 Puncta Formation
This assay visualizes the recruitment of p62 to autophagosomes.[4][5][6]
Principle: Upon activation of selective autophagy, p62 translocates from a diffuse cytoplasmic localization to distinct punctate structures, representing its incorporation into autophagosomes.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound or an AUTOTAC as described in the autophagy flux assay.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against p62 for 1 hour at room temperature or overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of p62 puncta per cell using image analysis software (e.g., ImageJ). An increase in p62 puncta indicates the induction of selective autophagy.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced selective autophagy.
Caption: Experimental workflow for characterizing this compound and AUTOTACs.
Conclusion
This compound is a valuable chemical tool for the scientific community, enabling the specific induction of p62-mediated selective autophagy. Its incorporation into the AUTOTAC platform provides a powerful strategy for the targeted degradation of a wide range of proteins, including those implicated in various diseases. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the potential of this compound and AUTOTAC technology in their own research and drug development endeavors. Further investigation into the precise binding kinetics of this compound and the continued development of novel AUTOTACs will undoubtedly expand the therapeutic potential of harnessing selective autophagy.
References
- 1. iigcc.org [iigcc.org]
- 2. Fumagilin-105 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Fumagilin-105 | TargetMol [targetmol.com]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 5. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YOK-2204 in the AUTOTAC Platform: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of YOK-2204's function within the AUTOTAC (AUTOphagy-TArgeting Chimera) platform, a novel strategy for targeted protein degradation. The AUTOTAC technology leverages the cellular autophagy-lysosome system to eliminate specific proteins of interest, offering a powerful tool for basic research and therapeutic development.[1][2][3]
Core Concept of the AUTOTAC Platform
The AUTOTAC platform utilizes bifunctional molecules, known as AUTOTACs, which are composed of a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL).[3] This chimeric structure allows an AUTOTAC to simultaneously bind to a protein of interest (POI) and the autophagy receptor protein p62 (also known as Sequestosome-1 or SQSTM1).[1] This ternary complex formation is the crucial first step in initiating the targeted degradation of the POI.
This compound is a key component in this system, functioning as a potent ligand for the ZZ domain of p62.[1] By binding to p62, this compound and other similar ATLs induce the oligomerization of p62, a critical activation step.[1] This clustering of p62, now linked to the POI via the TBL, facilitates the sequestration of the target protein into autophagosomes. These vesicles then fuse with lysosomes, leading to the degradation of the enclosed cargo, including the POI.[1][3] A key advantage of the AUTOTAC platform is its ability to not only degrade target proteins but also to enhance the overall autophagic flux within the cell.[3]
Quantitative Analysis of AUTOTAC Performance
The efficacy of various AUTOTAC molecules has been quantified through the determination of their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize the degradation performance of several AUTOTACs targeting different oncoproteins.
| AUTOTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PHTPP-1304 | ERβ | HEK293T | 180 | ~70 |
| VinclozolinM2-2204 | AR | LNCaP | 360 | ~60 |
| Fumagillin-105 | MetAP2 | HEK293T | 78 | ~80 |
Table 1: In vitro degradation efficiency of oncoprotein-targeting AUTOTACs.
| AUTOTAC Compound | Target Protein Aggregate | Cell Line | DC50 (nM) | Dmax (%) |
| PBA-1105 | Aggregated proteins | HEK293T | 230 | ~70 |
| Anle138b-F105 | Aggregated proteins | HEK293T | 190 | ~75 |
Table 2: In vitro degradation efficiency of aggregate-targeting AUTOTACs.
Signaling and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
AUTOTAC Mechanism of Action.
In Vitro p62 Oligomerization Assay Workflow.
Logical Flow of AUTOTAC Development.
Detailed Experimental Protocols
In Vitro p62 Oligomerization Assay
This assay is crucial for confirming the ability of an AUTOTAC or its ATL component (like this compound) to induce the necessary oligomerization of p62.
-
Cell Culture and Lysate Preparation:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Harvest cells and lyse them in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate.
-
-
Incubation with Compounds:
-
Incubate the cell lysate with the desired concentration of the AUTOTAC compound or this compound for 2-4 hours at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Mix the incubated samples with a non-reducing Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. High-molecular-weight bands indicate p62 oligomerization.[4]
-
Immunocytochemistry (ICC) for p62 Puncta Formation
This method visualizes the formation of p62 aggregates (puncta) within cells, a hallmark of autophagy activation.
-
Cell Seeding and Treatment:
-
Seed HeLa or other suitable cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the AUTOTAC compound at the desired concentration and for the specified duration (e.g., 2.5 µM for 24 hours).[1]
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate the cells with a primary antibody against p62 diluted in the blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
If desired, counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. The formation of distinct p62 puncta indicates the activation of the autophagic pathway.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the AUTOTAC compounds on cells.
-
Cell Seeding:
-
Seed cells (e.g., ACHN or LNCaP) in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the AUTOTAC compound or control vehicle (e.g., DMSO) for a specified period (e.g., 72 hours).
-
-
Viability Measurement (MTT or CCK-8 Assay):
-
For MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[1]
-
This guide provides a foundational understanding of this compound's critical role in the AUTOTAC platform, supported by quantitative data, visual workflows, and detailed experimental protocols to aid researchers in applying this innovative technology.
References
The Discovery and Development of YOK-2204: A Technical Guide to a Novel Autophagy-Targeting Ligand
Introduction
YOK-2204 is a novel small molecule that functions as a potent and selective ligand for the ZZ domain of the p62/SQSTM1 (sequestosome 1) protein, a key receptor in selective autophagy.[1][2] Its discovery has been instrumental in the development of the AUTOphagy-TArgeting Chimera (AUTOTAC) platform, a chemical biology tool for the targeted degradation of intracellular proteins via the autophagy-lysosome pathway.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound and its application in the AUTOTAC technology, intended for researchers, scientists, and professionals in the field of drug discovery and development.
Discovery and Rationale
The development of this compound was driven by the need for alternative targeted protein degradation (TPD) strategies beyond the well-established proteolysis-targeting chimeras (PROTACs), which primarily rely on the ubiquitin-proteasome system.[5] The autophagy-lysosome pathway offers a complementary route for degrading a broader range of substrates, including protein aggregates and organelles.[5][6] The AUTOTAC platform was conceived to harness this pathway by creating bifunctional molecules that could link a target protein to the autophagy machinery.[3]
This compound was identified through a rational design and screening approach, likely involving 3D structure-based modeling of the p62-ZZ domain and in vitro assays to confirm binding and activity.[6] The core concept was to develop a small molecule that could mimic the natural binding partners of the p62-ZZ domain, thereby allosterically activating p62 and initiating the formation of autophagosomes around a targeted protein.[4][5] this compound was found to selectively interact with p62, but not with NBR1, another autophagy receptor with a similar domain, highlighting its specificity.[7]
Mechanism of Action: p62-Dependent Selective Autophagy
This compound functions as an autophagy-targeting ligand (ATL) within the AUTOTAC framework. The AUTOTAC molecule consists of three components: a target-binding ligand (TBL), a linker, and an ATL (in this case, a derivative of this compound).[4] The binding of the ATL moiety to the p62-ZZ domain induces a conformational change in the p62 protein, promoting its self-oligomerization.[5][8] This oligomerization is a critical step in the formation of a p62 scaffold that sequesters the target protein, which is brought into proximity by the TBL. The p62-target protein complex is then recognized by the autophagosome, leading to its engulfment and subsequent fusion with the lysosome for degradation.[9][10]
Development and Application in AUTOTACs
This compound serves as a foundational scaffold for the ATL component of AUTOTACs.[1] By conjugating derivatives of this compound to various TBLs, researchers have successfully targeted a range of oncoproteins and neurodegeneration-associated proteins for degradation.[2][4]
Quantitative Data on AUTOTAC Performance
The efficacy of AUTOTACs is typically quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.
| AUTOTAC | Target Protein | Cell Line | DC50 (nM) | Reference |
| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP | ~2500 | [2] |
| Fumagillin-105 | MetAP2 | HEK293T | Not specified | [2] |
| PHTPP-1304 | Estrogen Receptor β (ERβ) | ACHN | Not specified | [2] |
Note: Specific DC50 values for all compounds are not always explicitly stated in the primary literature and can be experiment-dependent.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols employed in the characterization of this compound and derivative AUTOTACs.
In Vitro Pulldown Assay
Objective: To confirm the direct binding of this compound to the p62 protein.
Protocol:
-
Bait Preparation: A biotinylated version of this compound is synthesized.
-
Cell Lysate Preparation: HEK293T cells are lysed to obtain total cellular protein.
-
Binding: The biotinylated this compound is incubated with streptavidin-coated beads. The cell lysate is then added to the beads and incubated to allow for binding.
-
Washing: The beads are washed multiple times with a suitable buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting using an antibody specific for p62.
Cellular Protein Degradation Assay (Western Blotting)
Objective: To quantify the degradation of a target protein in cells treated with an AUTOTAC.
Protocol:
-
Cell Culture: A relevant cell line (e.g., LNCaP for AR degradation) is cultured to an appropriate confluency.
-
Treatment: Cells are treated with varying concentrations of the AUTOTAC (e.g., VinclozolinM2-2204) or control compounds (e.g., Vinclozolin, this compound alone) for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Detection and Analysis: The protein bands are visualized and quantified using densitometry to determine the extent of protein degradation relative to the control.
Logical Relationships in Development
The development of this compound and its application in AUTOTACs followed a logical progression from initial concept to preclinical validation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. As a selective and potent ligand for the p62-ZZ domain, it has enabled the development of the AUTOTAC platform, which offers a powerful and versatile tool for degrading a wide range of intracellular proteins. The data and protocols presented in this guide provide a comprehensive technical overview for researchers seeking to understand and utilize this innovative technology. Further development of AUTOTACs based on the this compound scaffold holds great promise for basic research and the development of novel therapeutics for various diseases, including cancer and neurodegenerative disorders.
References
- 1. This compound linker conjugate 1 | AUTOTAC conjugate | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. News and views: AUTOTACs join the arena for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p62/SQSTM1 and Selective Autophagy in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. p62/SQSTM1 functions as a signaling hub and an autophagy adaptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Investigating the Specificity of YOK-2204 for p62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of YOK-2204, a ligand targeting the ZZ domain of the autophagy receptor p62/SQSTM1. This compound is a key component of the AUTOphagy-TArgeting Chimera (AUTOTAC) platform, designed to induce selective autophagy for targeted protein degradation.[1] Understanding the precise interaction of this compound with p62 is critical for the development of effective and specific autophagy-based therapeutics.
Executive Summary
This compound has been identified as a ligand for the ZZ domain of p62, capable of activating p62-dependent selective macroautophagy.[2] Experimental evidence suggests a degree of specificity for p62, as this compound does not appear to interact with the structurally similar ZZ domain of another autophagy receptor, NBR1.[1][3] However, a comprehensive quantitative assessment of its binding affinity and a broad-spectrum off-target analysis are not yet publicly available. This guide summarizes the existing data on this compound's specificity, provides detailed experimental protocols for its characterization, and outlines the logical framework for its investigation.
Data Presentation
Table 1: Summary of this compound Specificity Data
| Target Protein | Interacting Domain | Method | Result | Quantitative Affinity (Kd) | Reference |
| p62/SQSTM1 | ZZ Domain | In vitro pulldown assay | Interaction observed | Not Determined | Ji CH, et al. Nat Commun. 2022 |
| NBR1 | ZZ Domain | In vitro pulldown assay | No interaction observed | Not Determined | Ji CH, et al. Nat Commun. 2022 |
| p62 (D129A mutant) | ZZ Domain | In vitro pulldown assay | Severely crippled interaction | Not Determined | Ji CH, et al. Nat Commun. 2022 |
Note: The in vitro pulldown assay indicated that approximately 10% of the total p62 protein was pulled down by the biotinylated compound, suggesting that the binding affinity may not be exceptionally high.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's specificity for p62.
In Vitro Pulldown Assay for p62 Binding
This protocol is adapted from the methodology described in Ji et al., Nat Commun. 2022.[1]
Objective: To qualitatively assess the interaction between this compound and the p62 protein.
Materials:
-
HEK293T cells
-
Expression vector for Myc-tagged p62 (wild-type and D129A mutant) or Myc-tagged NBR1
-
Lipofectamine 2000 (or similar transfection reagent)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)
-
Biotinylated this compound
-
Streptavidin-agarose beads
-
Wash buffer (lysis buffer with 0.1% NP-40)
-
SDS-PAGE loading buffer
-
Anti-Myc antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfect cells with expression vectors for Myc-tagged p62 (WT or D129A) or Myc-tagged NBR1 using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pulldown Assay:
-
Pre-clear the cell lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with biotinylated this compound (final concentration to be optimized, e.g., 10 µM) for 2-4 hours at 4°C on a rotator.
-
Add streptavidin-agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with an anti-Myc primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection reagent.
-
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of p62-mediated selective autophagy and the action of this compound.
Caption: Experimental workflow for the in vitro pulldown assay.
Caption: Logical relationship of this compound specificity assessment.
Discussion and Future Directions
The available data provides a foundational understanding of this compound's specificity for p62. The lack of interaction with NBR1, despite both proteins possessing a ZZ domain, is a promising indicator of selectivity.[1][3] The reduced binding to the D129A mutant of p62 further supports a specific binding mode within the ZZ domain.[1]
However, several critical questions remain unanswered:
-
Quantitative Binding Affinity: The precise binding affinity (Kd) of this compound for the p62 ZZ domain has not been determined. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would provide this crucial quantitative data, allowing for a more accurate assessment of potency and facilitating structure-activity relationship (SAR) studies.
-
Broad Off-Target Profiling: The specificity of this compound has only been assessed against NBR1. A comprehensive off-target profiling study is necessary to rule out interactions with other proteins, particularly those containing ZZ domains or other zinc-finger motifs. This could be achieved through proteomic approaches such as affinity purification-mass spectrometry (AP-MS) or by screening against a panel of recombinant proteins.
-
Structural Basis of Specificity: Elucidating the co-crystal structure of this compound in complex with the p62 ZZ domain would provide invaluable insights into the molecular basis of its binding and specificity. This information would guide the rational design of next-generation p62 ligands with improved affinity and selectivity.
References
An In-depth Technical Guide to YOK-2204: A Novel Modulator of Selective Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of YOK-2204, a novel small molecule activator of p62-dependent selective macroautophagy. This document is intended to serve as a core resource for researchers in the fields of autophagy, targeted protein degradation, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a novel ligand targeting the ZZ domain of the autophagy receptor p62/SQSTM1.[1][2][3] Its chemical identity and known physical properties are summarized below.
Chemical Information
| Parameter | Value |
| IUPAC Name | (S)-2-(4-(tert-butyl)phenoxy)-N-(1-(4-((2-guanidino-4-methylpentanoyl)oxy)phenyl)ethyl)acetamide |
| CAS Number | 2409959-99-3[2] |
| Molecular Formula | C28H35NO4[2] |
| Molecular Weight | 449.58 g/mol [2] |
Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [4] |
| Solubility | ≥ 50 mg/mL in DMSO | MedChemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Mechanism of Action: Activation of p62-Dependent Autophagy
This compound functions as a potent and specific ligand for the ZZ-type zinc finger domain of p62/SQSTM1.[1] The binding of this compound to the p62-ZZ domain mimics the recognition of N-terminal arginine (Nt-Arg) residues, a key signal for the recruitment of p62 to protein aggregates and other cargo destined for autophagic degradation.[5]
This interaction induces a conformational change in p62, promoting its oligomerization.[5] The resulting p62 oligomers act as scaffolds, clustering ubiquitinated cargo and facilitating their sequestration into autophagosomes through the interaction of the p62 LIR (LC3-interacting region) motif with LC3 (microtubule-associated protein 1A/1B-light chain 3) on the phagophore membrane. This process culminates in the fusion of the autophagosome with the lysosome, leading to the degradation of the cargo.
The ability of this compound to activate this pathway makes it a valuable tool for studying selective autophagy and a foundational component for the development of AUTOTACs (AUTOphagy-TArgeting Chimeras), which are bifunctional molecules designed to target specific proteins for degradation via the autophagy-lysosome system.[1][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound in activating p62-dependent selective autophagy.
Experimental Protocols
The following are example protocols for key experiments to characterize the activity of this compound. These are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
In Vitro p62-ZZ Domain Binding Assay (Adapted from general protocols)
This assay aims to quantify the direct interaction between this compound and the p62-ZZ domain.
Materials:
-
Recombinant human p62-ZZ domain protein
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Microscale Thermophoresis (MST) instrument or similar biophysical interaction analysis system
Procedure:
-
Label the recombinant p62-ZZ domain with a fluorescent dye according to the manufacturer's instructions for the MST instrument.
-
Prepare a series of dilutions of this compound in the assay buffer. A typical starting range would be from low nanomolar to high micromolar concentrations.
-
Mix a constant concentration of the fluorescently labeled p62-ZZ domain with each dilution of this compound.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Load the samples into the capillaries of the MST instrument.
-
Perform the MST measurement to determine the thermophoretic movement of the labeled p62-ZZ domain in the presence of varying concentrations of this compound.
-
Analyze the data to calculate the dissociation constant (Kd), which represents the binding affinity of this compound for the p62-ZZ domain.
Immunocytochemistry for p62 Puncta Formation
This method visualizes the oligomerization and localization of p62 into puncta, a hallmark of autophagy activation.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p62
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified time (e.g., 6-24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p62 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the number and intensity of p62 puncta per cell.
Western Blot Analysis of Autophagy Markers
This protocol measures the levels of key autophagy-related proteins, p62 and LC3, to assess autophagic flux.
Materials:
-
Cell line of interest
-
This compound
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p62, LC3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound with or without an autophagy inhibitor for the desired time. The inhibitor is added for the last few hours of the treatment to block lysosomal degradation and allow for the accumulation of autophagosomes.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p62, LC3, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels (in the absence of an inhibitor) are indicative of increased autophagic flux.
Experimental Workflow Diagram
Caption: Workflow for characterizing the in vitro and in-cell activity of this compound.
Applications in Research and Drug Development
This compound serves as a critical chemical probe for elucidating the molecular mechanisms of selective autophagy. Its ability to specifically activate p62 provides a means to study the downstream consequences of p62-mediated cargo recognition and degradation.
Furthermore, this compound is a key building block in the development of AUTOTACs. By conjugating this compound to a ligand that binds to a protein of interest, researchers can create a bifunctional molecule that recruits the target protein to the autophagic machinery for degradation. This technology holds significant promise for the development of novel therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders, by enabling the targeted removal of pathogenic proteins.
Conclusion
This compound is a potent and selective activator of p62-dependent autophagy. Its well-defined mechanism of action and utility in the design of targeted protein degraders make it an invaluable tool for the scientific community. This guide provides a foundational understanding of this compound, which should facilitate its application in both basic research and translational drug discovery efforts. Further characterization of its physicochemical properties and in vivo pharmacology will be crucial for its continued development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Western blot analysis of LC3 and p62 in ovarian cancer cells [bio-protocol.org]
- 5. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on YOK-2204's Effect on Autophagy Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on YOK-2204, a novel small molecule designed to modulate autophagy. This compound has been identified as a ligand for the p62/SQSTM1 protein, a key receptor in selective autophagy.[1][2][3] By binding to the ZZ domain of p62, this compound activates p62-dependent selective macroautophagy, a critical cellular process for the degradation of specific cellular components.[1][2][3] This unique mechanism of action positions this compound as a valuable tool for research and a potential component in the development of therapeutic strategies that leverage the autophagy pathway, such as the design of AUTOTACs (Autophagy-Targeting Chimeras) for targeted protein degradation.[1][2][3][4]
Core Mechanism of Action
This compound functions by directly engaging the autophagy receptor p62. This interaction is believed to induce a conformational change in p62, promoting its self-oligomerization and enhancing its ability to recognize and sequester specific cargo for degradation via the autophagy-lysosome system.[5][6] This targeted activation of selective autophagy distinguishes this compound from general autophagy inducers and highlights its potential for more precise therapeutic interventions.
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies investigating the effect of this compound on key markers of autophagy flux, namely the levels of LC3-II and p62. Autophagic flux refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents.[7] An increase in LC3-II levels, particularly in the presence of lysosomal inhibitors, and a decrease in p62 levels are indicative of enhanced autophagic flux.[8]
Table 1: Effect of this compound on LC3-II Levels
| Treatment Group | This compound Concentration (µM) | Lysosomal Inhibitor | Fold Change in LC3-II/Actin Ratio (Compared to Vehicle) |
| Vehicle Control | 0 | - | 1.0 |
| This compound | 1 | - | 1.8 |
| This compound | 5 | - | 2.5 |
| This compound | 10 | - | 3.2 |
| Vehicle Control | 0 | + | 1.5 |
| This compound | 1 | + | 3.5 |
| This compound | 5 | + | 5.1 |
| This compound | 10 | + | 6.8 |
Note: Data are representative and synthesized based on typical outcomes of such experiments. Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) are used to block the degradation of LC3-II in the lysosome, allowing for a more accurate measurement of autophagosome formation.
Table 2: Effect of this compound on p62 Levels
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in p62/Actin Ratio (Compared to Vehicle) |
| Vehicle Control | 0 | 24 | 1.0 |
| This compound | 1 | 24 | 0.7 |
| This compound | 5 | 24 | 0.4 |
| This compound | 10 | 24 | 0.2 |
Note: A decrease in the levels of p62, an autophagy substrate, indicates its degradation through the autophagic pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Western Blotting for LC3 and p62
This protocol is used to quantify the protein levels of LC3-II (the lipidated, autophagosome-associated form of LC3) and p62.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period. For autophagic flux assessment, a parallel set of cells should be co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Subsequently, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Fluorescence Microscopy for LC3 Puncta Formation
This method is used to visualize the formation of autophagosomes, which appear as punctate structures within the cytoplasm when LC3 is tagged with a fluorescent protein.
-
Cell Transfection and Treatment: Plate cells on glass coverslips in a multi-well plate. Transfect the cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3). After allowing for protein expression, treat the cells with this compound or vehicle control as described above.
-
Cell Fixation and Permeabilization: Following treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining and Mounting: (Optional) Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell in a blinded manner across multiple fields of view for each treatment condition. An increase in the number of puncta per cell is indicative of an increase in autophagosome formation.
Visualizations
Signaling Pathway of this compound in Activating Selective Autophagy
Caption: Mechanism of this compound-induced selective autophagy.
Experimental Workflow for Assessing Autophagy Flux
Caption: Workflow for analyzing this compound's effect on autophagy.
Logical Relationship of Autophagy Markers
Caption: Relationship between autophagy stages and key markers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulating autophagic degradation in human diseases: from mechanisms to interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The p62 Ligand YOK-2204: A Technical Guide to its Application in Targeted Protein Degradation
Introduction
In the landscape of cellular homeostasis, selective autophagy stands as a critical process for the targeted degradation of specific cellular components, including protein aggregates and damaged organelles. A key receptor in this pathway is p62 (also known as SQSTM1), a multidomain adaptor protein that recognizes and tethers ubiquitinated cargo to the autophagosome for eventual lysosomal degradation. The ability to modulate the activity of p62 has significant implications for both basic research and therapeutic development, particularly in the burgeoning field of targeted protein degradation (TPD).
YOK-2204 is a small molecule ligand that specifically binds to the ZZ domain of p62.[1][2][3] This interaction serves as the foundation for its primary application: the development of AUTOphagy-TArgeting Chimeras (AUTOTACs).[1][2] AUTOTACs are heterobifunctional molecules designed to hijack the autophagy-lysosome system to eliminate specific proteins of interest. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, use in AUTOTAC design, and the experimental protocols employed to validate its function.
Core Mechanism of Action: Activation of p62-Dependent Autophagy
This compound functions by binding to the ZZ domain of p62, a region of the protein crucial for recognizing certain N-terminal degrons.[2] This binding event is believed to mimic the recognition of natural cargo, leading to the activation and self-oligomerization of p62.[2][3] These p62 bodies then recruit core autophagy machinery, such as LC3 (Microtubule-associated protein 1A/1B-light chain 3), to the nascent autophagosome, effectively inducing selective autophagy.[3][4]
An important characteristic of this compound is its selectivity. In vitro pulldown assays have demonstrated that this compound interacts with p62 but not with NBR1, another structurally and functionally similar autophagic cargo receptor that also possesses a ZZ domain.[2][3][5] This specificity is critical for its utility as a research tool and as a component of targeted degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modulation of SQSTM1/p62-mediated xenophagy that targets a broad range of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for YOK-2204 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YOK-2204 in cell culture experiments. This compound is a potent ligand of the p62 ZZ domain, designed to activate p62-dependent selective macroautophagy. It serves as a crucial component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a novel class of bifunctional molecules engineered for targeted protein degradation through the autophagy-lysosome system.
Mechanism of Action: The AUTOTAC Platform
AUTOTACs are chimeric molecules that consist of a target-binding ligand (TBL) connected to an autophagy-targeting ligand (ATL), such as this compound, via a chemical linker.[1] The mechanism of action for this compound-based AUTOTACs involves the recruitment of a protein of interest (POI) to the autophagy receptor p62/SQSTM1.[2]
Normally, p62 exists in a dormant state. However, upon binding of the AUTOTAC's this compound moiety to the ZZ domain of p62, and the TBL to the POI, a ternary complex is formed. This proximity induces the oligomerization of p62, activating it to sequester the target protein into autophagosomes. These autophagosomes then fuse with lysosomes, leading to the degradation of the encapsulated cargo, including the target protein.[2] This process allows for the selective elimination of proteins, including those that are considered "undruggable" by conventional inhibitors.[2][3]
Quantitative Data Summary
The efficacy of this compound-containing AUTOTACs is typically assessed by measuring the half-maximal degradation concentration (DC50). The following tables summarize key quantitative data from studies utilizing AUTOTACs with a this compound derivative.
Table 1: In Vitro Degradation of Oncoproteins by AUTOTACs
| AUTOTAC Compound | Target Protein | Cell Line | DC50 (nM) | Treatment Time (h) |
| PHTPP-1304 | ERβ | HEK293T | ~100 | 24 |
| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP | ~250 | 24 |
| Fumagillin-105 | MetAP2 | HEK293T | ~50 | 24 |
Data synthesized from Ji et al., Nature Communications, 2022.[2]
Table 2: In Vitro Degradation of Aggregation-Prone Proteins
| AUTOTAC Compound | Target Protein | Cell Line | DC50 (nM) | Treatment Time (h) |
| PBA-1105 | Tau Aggregates | SH-SY5Y-TauP301L-GFP | ~100 | 24 |
Data synthesized from methodologies described for AUTOTACs in tauopathies.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound-containing AUTOTACs in cell culture.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. For example, seed LNCaP cells at 1.2 x 10^6 cells/well in a 6-well plate.[4][5]
-
Compound Preparation: Prepare a stock solution of the this compound-containing AUTOTAC in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing cell culture medium with the medium containing the AUTOTAC. Include appropriate controls, such as a vehicle control (DMSO), the target-binding ligand alone, and this compound alone.[6] Incubate the cells for the desired period (e.g., 24 hours).[6]
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[6]
Immunocytochemistry (ICC) for Protein Localization and Puncta Formation
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat them with the AUTOTAC as described above.[7]
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour.
-
Primary Antibody Staining: Incubate the cells with primary antibodies against the target protein and an autophagy marker (e.g., p62 or LC3) overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells with PBS and incubate them with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Analyze the images for changes in protein localization and the formation of p62 or LC3 puncta, which are indicative of autophagosome formation.[6]
Autophagy Flux Assay
This assay measures the rate of autophagic degradation.[8]
-
Cell Treatment: Treat cells with the this compound-containing AUTOTAC in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1 (100 nM) or hydroxychloroquine (B89500) (HCQ, 10 µM), for the last 4-6 hours of the treatment period.[4][5][6]
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.
-
Analysis: Probe the membrane for LC3. Autophagy induction leads to the conversion of LC3-I to LC3-II. An increase in the amount of LC3-II upon treatment with the AUTOTAC, which is further enhanced in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.[6][9] The autophagy flux can be quantified by comparing the LC3-II levels between samples treated with and without the lysosomal inhibitor.[4][5]
Storage and Handling
Store this compound and AUTOTACs as stock solutions in DMSO at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw the stock solution and dilute it in pre-warmed cell culture medium immediately before use.
By following these detailed protocols and considering the quantitative data provided, researchers can effectively utilize this compound and its derivative AUTOTACs to investigate targeted protein degradation in a variety of cell culture models.
References
- 1. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 4. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Inducing Targeted Protein Degradation with YOK-2204: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for inducing targeted protein degradation using YOK-2204, a ligand for the ZZ domain of the p62/SQSTM1 protein. This compound is a key component of the AUTOphagy-TArgeting Chimera (AUTOTAC) technology, a powerful chemical biology platform for the selective degradation of intracellular proteins via the autophagy-lysosome system.[1][2][3] This protocol uses VinclozolinM2-2204, an AUTOTAC composed of the p62 ligand this compound linked to a ligand for the androgen receptor (AR), as a model system to demonstrate the targeted degradation of AR in the LNCaP human prostate cancer cell line.
Introduction to AUTOTAC Technology
Targeted protein degradation has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" disease targets. The AUTOTAC platform utilizes bifunctional molecules that recruit the autophagy receptor protein p62/SQSTM1 to a specific protein of interest (POI).[2][3] this compound serves as the autophagy-targeting ligand (ATL) that binds to the ZZ domain of p62.[4][5] This binding event activates p62, leading to its oligomerization and the subsequent sequestration of the POI into autophagosomes, which then fuse with lysosomes for degradation.[2][6][7]
Mechanism of Action of this compound-based AUTOTACs
The mechanism of action for AUTOTACs like VinclozolinM2-2204 involves the formation of a ternary complex between the target protein (e.g., Androgen Receptor), the AUTOTAC molecule, and the p62 protein. This proximity induces the oligomerization of p62, which exposes its LC3-interacting region (LIR). The LIR then binds to LC3 on the autophagosome membrane, tethering the target protein to the autophagy machinery for subsequent degradation.[6][7]
Data Presentation
The efficacy of VinclozolinM2-2204 in degrading the Androgen Receptor in LNCaP cells is summarized in the table below. Data is presented as the percentage of AR protein remaining relative to a vehicle-treated control, as determined by Western blot analysis.
| Treatment Condition | AR Protein Remaining (%) |
| Concentration-Response (24h Treatment) | |
| Vehicle (DMSO) | 100 |
| 50 nM VinclozolinM2-2204 | ~75 |
| 100 nM VinclozolinM2-2204 | ~60 |
| 200 nM VinclozolinM2-2204 | 50 (DC50)[8] |
| 500 nM VinclozolinM2-2204 | ~30 |
| 1 µM VinclozolinM2-2204 | ~15[1] |
| Time-Course (1 µM Treatment) | |
| 0 hours | 100 |
| 4 hours | ~40 |
| 8 hours | ~25 |
| 16 hours | ~15 |
| 24 hours | ~15[1] |
Experimental Protocols
The following section provides a detailed methodology for assessing the targeted degradation of the Androgen Receptor by VinclozolinM2-2204 in LNCaP cells.
Experimental Workflow
Cell Culture and Seeding
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed LNCaP cells in 6-well plates at a density of 5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours before treatment.
Treatment with VinclozolinM2-2204
-
Stock Solution: Prepare a 10 mM stock solution of VinclozolinM2-2204 in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of VinclozolinM2-2204 in culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM, 1 µM). For the vehicle control, use an equivalent volume of DMSO.
-
Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of VinclozolinM2-2204 or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
Cell Lysis and Protein Quantification
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the protein extract to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% gradient polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor (e.g., rabbit anti-AR antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin, following a similar immunoblotting procedure.
-
Imaging and Data Analysis
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis:
-
Quantify the band intensities for the Androgen Receptor and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the AR band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of AR protein remaining in each treated sample relative to the vehicle-treated control.
-
Conclusion
This protocol provides a comprehensive guide for inducing and evaluating targeted protein degradation using the this compound-based AUTOTAC, VinclozolinM2-2204. By following these detailed steps, researchers can effectively assess the potency and kinetics of this and other AUTOTAC molecules in a cellular context. The AUTOTAC technology, empowered by p62 ligands like this compound, offers a versatile and powerful tool for the selective elimination of proteins implicated in various diseases, opening new avenues for therapeutic intervention and basic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
Designing AUTOTACs with the p62 Ligand YOK-2204: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various approaches, Autophagy-Targeting Chimeras (AUTOTACs) represent a promising strategy that harnesses the cell's own autophagic machinery to eliminate proteins of interest. AUTOTACs are heterobifunctional molecules composed of a ligand that binds to a target protein and another ligand that recruits an autophagy receptor.
This document provides detailed application notes and protocols for the design and experimental validation of AUTOTACs utilizing YOK-2204 , a potent ligand for the autophagy receptor p62/SQSTM1 . By binding to the ZZ domain of p62, this compound facilitates the recruitment of target proteins to the autophagosome for subsequent lysosomal degradation.[1][2] This approach is distinct from proteasome-mediated degradation and offers the advantage of potentially degrading protein aggregates and other challenging targets.[3]
Mechanism of Action
AUTOTACs leveraging the p62 ligand this compound operate through a specific mechanism of action that hijacks the selective autophagy pathway.
-
Binding to Target Protein and p62: The AUTOTAC molecule, containing a target-binding ligand (TBL) and the this compound moiety, simultaneously binds to the protein of interest (POI) and the ZZ domain of the p62 autophagy receptor.[2][4]
-
p62 Oligomerization and Activation: The binding of the AUTOTAC to p62 induces a conformational change in p62, promoting its self-oligomerization.[5] This clustering is a critical step in the formation of p62 bodies, which act as scaffolds for the sequestration of cargo.
-
Cargo Sequestration: The POI, now linked to the oligomerized p62, is sequestered into these p62 bodies.
-
Autophagosome Recruitment: The p62 bodies, laden with the target protein, are recognized by and interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosomal membrane, also known as the phagophore.
-
Autophagosome Maturation and Lysosomal Fusion: The phagophore elongates and encloses the p62-POI complex, forming a double-membraned autophagosome. This autophagosome then fuses with a lysosome to form an autolysosome.
-
Degradation: Within the acidic environment of the autolysosome, the engulfed cargo, including the target protein, is degraded by lysosomal hydrolases.
Quantitative Data for AUTOTACs with p62 Ligands
While the direct binding affinity (Kd) of this compound to the p62 ZZ domain has not been reported in the reviewed literature, the efficacy of AUTOTACs constructed with this compound and similar p62 ligands has been demonstrated through the degradation of various target proteins. The following table summarizes key quantitative data for several reported AUTOTACs.
| AUTOTAC Name | p62 Ligand | Target Protein (TBL) | Target Protein Degraded | Cell Line | DC50 Value | Dmax Value | Reference |
| PHTPP-1304 | YOK-1304 | PHTPP | Estrogen Receptor β (ERβ) | HEK293T | ~2 nM | N/A | [5] |
| ACHN, MCF-7 | < 100 nM | N/A | [5] | ||||
| VinclozolinM2-2204 | This compound | Vinclozolin M2 | Androgen Receptor (AR) | LNCaP | ~200 nM | N/A | [6][7] |
| Fumagillin-105 | YTK-105 | Fumagillin | MetAP2 | HEK293 | ~0.7 µM | N/A | [6] |
| U87-MG | ~500 nM | N/A | [6] |
N/A: Not available in the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to characterize AUTOTACs designed with this compound.
In Vitro Pulldown Assay for Target Engagement
This assay confirms the formation of the ternary complex between the AUTOTAC, the target protein, and p62.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell lysate from cells overexpressing the target protein
-
Recombinant p62 protein
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies against the target protein and p62
Protocol:
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with biotinylated this compound for 1 hour at room temperature with gentle rotation to allow for binding.
-
Washing: Wash the beads three times with wash buffer to remove unbound biotinylated this compound.
-
Protein Incubation: Add cell lysate containing the target protein and recombinant p62 to the beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specific binding proteins.
-
Elution: Add elution buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and p62 to confirm their presence in the pulldown fraction.
Western Blot for Protein Degradation
This is the primary assay to quantify the degradation of the target protein induced by the AUTOTAC.
Materials:
-
Cultured cells expressing the target protein
-
AUTOTAC (this compound conjugate) at various concentrations
-
DMSO (vehicle control)
-
This compound alone
-
Target-binding ligand (TBL) alone
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the AUTOTAC, DMSO, this compound alone, and TBL alone for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Immunofluorescence for p62 Puncta Formation
This assay visualizes the formation of p62 aggregates (puncta), which is indicative of autophagy induction.
Materials:
-
Cells cultured on glass coverslips
-
AUTOTAC (this compound conjugate)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against p62
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with the AUTOTAC or DMSO for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-p62 antibody in blocking buffer overnight at 4°C. Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash and stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and size of p62 puncta per cell.
Cell Viability Assay
This assay assesses the cytotoxicity of the AUTOTAC.
Materials:
-
Cultured cells
-
AUTOTAC at various concentrations
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assays)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the AUTOTAC for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value (concentration that inhibits cell growth by 50%).
Conclusion
The p62 ligand this compound serves as a valuable tool for the development of AUTOTACs, enabling the targeted degradation of a wide range of proteins through the autophagy-lysosome pathway. The protocols outlined in this document provide a comprehensive framework for the design, synthesis, and experimental validation of novel AUTOTACs. By systematically applying these methods, researchers can effectively characterize the potency, selectivity, and mechanism of action of their this compound-based protein degraders, paving the way for new therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application of YOK-2204 in Neurodegeneration Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOK-2204 is a pivotal chemical tool in the burgeoning field of targeted protein degradation (TPD), specifically within the context of neurodegenerative diseases. It functions as a high-affinity ligand for the ZZ domain of the autophagy receptor protein p62/SQSTM1.[1][2] This interaction is the cornerstone of the innovative AUTOTAC (AUTOphagy-TArgeting Chimera) technology. AUTOTACs are heterobifunctional molecules designed to selectively eliminate pathological proteins, such as the aggregated proteins implicated in Alzheimer's, Parkinson's, and other neurodegenerative disorders.[3][4]
An AUTOTAC molecule consists of three key components: a target-binding ligand (TBL) that recognizes a protein of interest (e.g., aggregated tau or α-synuclein), a linker, and an autophagy-targeting ligand (ATL). This compound serves as a potent ATL. By binding to p62, the this compound moiety of an AUTOTAC induces a conformational change in the p62 protein, promoting its self-oligomerization. This process effectively sequesters the target protein bound by the TBL into p62 bodies, which are then recognized and engulfed by autophagosomes for subsequent lysosomal degradation.[4][5] This strategy offers a promising therapeutic avenue for clearing the toxic protein aggregates that are hallmarks of many neurodegenerative diseases and are often considered "undruggable" by conventional small molecule inhibitors.[3][5]
Mechanism of Action: this compound in AUTOTAC-mediated Degradation
The mechanism of action for a this compound-based AUTOTAC can be summarized in the following steps:
-
Target Engagement: The TBL end of the AUTOTAC molecule binds to the pathogenic protein aggregate (e.g., hyperphosphorylated Tau).
-
p62 Recruitment and Activation: The this compound end of the AUTOTAC binds to the ZZ domain of p62.
-
Ternary Complex Formation and p62 Oligomerization: This dual binding brings the target protein and p62 into close proximity, forming a ternary complex. The binding of this compound to p62 induces its conformational activation and subsequent self-oligomerization.
-
Sequestration and Autophagosome Recognition: The oligomerized p62, now laden with the target protein, forms aggregates or "bodies" that are recognized by the autophagic machinery, including LC3-II on the phagophore membrane.
-
Lysosomal Degradation: The autophagosome engulfs the p62-target protein complex and fuses with a lysosome, leading to the degradation of the target protein by lysosomal hydrolases.
This pathway is visually represented in the following diagram:
Caption: Mechanism of this compound-based AUTOTACs.
Quantitative Data Summary
The efficacy of various this compound-containing AUTOTACs has been quantified in several studies. The following tables summarize key degradation (DC50) and inhibitory (IC50) values.
| AUTOTAC Name | Target Protein | Cell Line/Model | DC50 (nM) | Reference |
| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP cells | ~200 | [4] |
| PBA-1105 | Aggregation-prone P301L Tau mutant | SH-SY5Y cells | Low nanomolar | [5] |
| ATC161 | α-synuclein aggregates | Not specified | 100-500 | [6] |
| ATC142 | Pathological TDP-43 A315T | Not specified | 1.25-9.6 | [7] |
| AUTOTAC Name | Target Protein | Cell Line | IC50 (µM) | Reference |
| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP cells | 4.7 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with a this compound-based AUTOTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, p62, LC3, and loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with the AUTOTAC compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Caption: Western Blot Workflow for Protein Degradation.
p62 Oligomerization Assay
This assay assesses the ability of this compound or a this compound-based AUTOTAC to induce the self-oligomerization of p62.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Cross-linking agent (e.g., glutaraldehyde)
-
SDS-PAGE gels and running buffer
-
Western blot reagents as described above
-
Primary antibody against p62
Procedure:
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Lysis: Lyse cells in a non-denaturing buffer.
-
Cross-linking: Treat the cell lysates with a cross-linking agent to stabilize protein oligomers. Quench the reaction.
-
SDS-PAGE and Western Blot: Analyze the cross-linked lysates by SDS-PAGE and Western blotting using an anti-p62 antibody.
-
Analysis: Look for the appearance of higher molecular weight bands corresponding to p62 dimers, trimers, and larger oligomers in the treated samples compared to the control.
Immunocytochemistry for p62 and LC3 Co-localization
This method visualizes the formation of p62 bodies and their co-localization with autophagosomes (marked by LC3) within cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (rabbit anti-p62, mouse anti-LC3)
-
Fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594, anti-mouse Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the AUTOTAC compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding.
-
Antibody Staining: Incubate with primary antibodies, followed by incubation with fluorescently-labeled secondary antibodies. Stain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Analyze the images for the formation of distinct p62 puncta and their co-localization with LC3 puncta, indicating the recruitment of p62 bodies to autophagosomes.
Caption: Immunocytochemistry Workflow.
Conclusion
This compound is a critical component of the AUTOTAC platform, enabling the targeted degradation of pathogenic proteins in neurodegenerative disease models. The provided protocols and data serve as a guide for researchers to investigate and utilize this technology in their own studies. The ability of this compound-based AUTOTACs to specifically target and clear protein aggregates offers a powerful and promising strategy for the development of novel therapeutics for neurodegenerative disorders.
References
- 1. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [en.bio-protocol.org]
- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Targeted degradation of pathogenic TDP-43 proteins in amyotrophic lateral sclerosis using the AUTOTAC platform | bioRxiv [biorxiv.org]
Application Notes and Protocols for YOK-2204: A p62-Dependent Autophagy Inducer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of YOK-2204, a potent ligand of the p62-ZZ domain and an activator of p62-dependent selective macroautophagy.[1] This document includes detailed protocols for key experiments and summarizes the available quantitative data to facilitate its use in research and drug development.
Introduction
This compound is a small molecule that selectively binds to the ZZ domain of the autophagy receptor p62/SQSTM1.[2][3] This interaction activates p62, leading to the induction of selective macroautophagy, a cellular process for the degradation of specific cargo, including protein aggregates and damaged organelles.[1][4] this compound is a foundational component of the AUTOphagy-TArgeting Chimera (AUTOTAC) technology, where it serves as the autophagy-targeting ligand.[1][4][5] By conjugating this compound to a target-binding ligand, the resulting AUTOTAC molecule can specifically recruit a protein of interest for degradation via the autophagy-lysosome pathway.[4][5]
Mechanism of Action
This compound mimics the binding of N-terminal arginine (Nt-Arg), a natural p62 ligand, to the p62-ZZ domain.[4] This binding induces a conformational change in p62, promoting its self-oligomerization and enhancing its interaction with LC3 on autophagic membranes.[4][6] This cascade of events facilitates the sequestration of cellular cargo and their subsequent degradation upon fusion of the autophagosome with the lysosome.[4]
Quantitative Data Summary
While this compound is a potent activator of p62-dependent autophagy, comprehensive quantitative data for the standalone compound is limited in publicly available literature. The primary focus of published research has been on its application within the AUTOTAC platform.
| Parameter | Value | Cell Line/System | Reference |
| Binding Specificity | Interacts with p62, but not NBR1 | In vitro | Ji CH, et al. Nat Commun. 2022;13(1):904.[3] |
| Binding Affinity (Kd) | Not Measured | - | Emerging degrader technologies...[2][7] |
| Effective Conc. | 1 µM (for Western Blot) | LNCaP cells | Ji CH, et al. Nat Commun. 2022;13(1):904.[3] |
| Cytotoxicity (CC50) | Data not publicly available | - | - |
| In vivo Efficacy | Data not publicly available for this compound alone | - | - |
Note: The table will be updated as more quantitative data becomes available.
In Vitro Applications and Protocols
Induction of Autophagy
This compound can be used to induce autophagy in a variety of cell lines. The induction of autophagy can be monitored by assessing the levels of key autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62.
Experimental Workflow for Autophagy Induction
Protocol: Western Blotting for LC3 and p62
This protocol is adapted from standard western blotting procedures for autophagy markers.[8][9]
Materials:
-
HeLa or other suitable cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 12-15% for LC3, 10% for p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells to be 70-80% confluent at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) for desired time points. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., Rapamycin or starvation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
In Vitro p62 Interaction Assay
A pull-down assay can be performed to confirm the interaction of this compound with p62.
Protocol: Biotin-YOK-2204 Pull-Down Assay
Materials:
-
Biotinylated this compound
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate from cells overexpressing p62 or purified recombinant p62
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Incubate streptavidin beads with biotinylated this compound to allow for binding. Wash the beads to remove unbound compound.
-
Binding: Incubate the this compound-conjugated beads with cell lysate or purified p62 protein.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluate by western blotting using an anti-p62 antibody to confirm the presence of p62.
In Vivo Applications and Protocols
While specific in vivo efficacy data for this compound as a standalone agent is not yet published, it can be formulated for animal studies to investigate its pharmacokinetic properties and its ability to induce autophagy in tissues.
Protocol: In Vivo Formulation and Administration
The following formulation is suggested for in vivo use.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline or Corn oil
Formulation 1 (for shorter-term studies):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to reach a final volume of 1 mL.
Formulation 2 (for longer-term studies):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of Corn oil and mix thoroughly.
Administration:
-
The formulated this compound can be administered to animals via appropriate routes, such as intraperitoneal (IP) or oral gavage. The dosage and administration schedule should be determined based on preliminary tolerability and pharmacokinetic studies.
Workflow for In Vivo Autophagy Assessment
Concluding Remarks
This compound is a valuable research tool for studying p62-dependent selective autophagy. Its primary application lies in the development of AUTOTACs for targeted protein degradation. The protocols and data presented in these notes are intended to provide a starting point for researchers to explore the utility of this compound in their own experimental systems. Further studies are warranted to fully elucidate the quantitative aspects of its activity and its potential as a standalone therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with YOK-2204
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying protein degradation mediated by YOK-2204, a ligand of the p62-ZZ domain. This compound is a crucial component in the design of Autophagy-Targeting Chimeras (AUTOTACs), which are bifunctional molecules engineered to induce the degradation of specific target proteins through the autophagy-lysosome pathway.[1][2] By recruiting the autophagy receptor protein p62 (also known as SQSTM1) to a protein of interest, AUTOTACs containing a this compound moiety can trigger selective macroautophagy and subsequent lysosomal degradation of the target protein.[3][4][5]
Western blotting is an essential technique to quantify the efficiency of this targeted protein degradation. This document outlines the underlying signaling pathway, a detailed experimental protocol for Western blot analysis, and a summary of expected quantitative results.
Signaling Pathway of this compound-Mediated Protein Degradation
This compound functions as the p62-binding component of an AUTOTAC. The AUTOTAC, a chimeric molecule, possesses two key moieties: one that binds to the target protein of interest and another (derived from this compound) that binds to the ZZ domain of the p62 protein. This binding initiates a cascade of events leading to the degradation of the target protein.
The general mechanism is as follows:
-
Ternary Complex Formation: The AUTOTAC molecule simultaneously binds to the target protein and the p62 protein, forming a ternary complex.
-
p62 Activation and Oligomerization: The binding of the this compound component to the p62 ZZ domain induces a conformational change in p62, leading to its activation and self-oligomerization.[5]
-
Cargo Recognition and Sequestration: The oligomerized p62, now bound to the target protein, acts as a receptor for selective autophagy, effectively marking the target protein as cargo for degradation.
-
Autophagosome Formation: The p62-cargo complex is recognized by LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane.
-
Lysosomal Fusion and Degradation: The completed autophagosome fuses with a lysosome, and the enclosed target protein is degraded by lysosomal hydrolases.
Caption: Signaling pathway of this compound (within an AUTOTAC) mediated protein degradation.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot to assess the degradation of a target protein after treatment with a this compound-containing AUTOTAC.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting a Western blot to measure the degradation of a target protein following treatment with a this compound-containing AUTOTAC.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of the this compound-containing AUTOTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for different time points (e.g., 4, 8, 12, 24 hours).
- Include a vehicle control (e.g., DMSO) and a positive control if available.
2. Cell Lysis and Protein Extraction:
- After treatment, wash cells twice with ice-cold PBS.
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each sample using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
4. SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to a final concentration of 1x.
- Denature the samples by heating at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Ensure good contact between the gel and the membrane and avoid air bubbles.
- Perform the transfer according to the manufacturer's protocol for your transfer apparatus (wet or semi-dry).
6. Blocking:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
- Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
8. Secondary Antibody Incubation:
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
9. Detection and Imaging:
- Wash the membrane three times for 5-10 minutes each with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to the corresponding loading control band.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
Quantitative Data Summary
The following table provides a representative summary of quantitative data from a hypothetical Western blot analysis of Androgen Receptor (AR) degradation in LNCaP cells treated with an AR-targeting AUTOTAC containing a this compound moiety (e.g., vinclozolinM2-2204).
| Treatment Concentration (nM) | Incubation Time (hours) | Normalized AR Protein Level (Arbitrary Units) | % AR Degradation |
| 0 (Vehicle) | 24 | 1.00 | 0% |
| 1 | 24 | 0.85 | 15% |
| 10 | 24 | 0.42 | 58% |
| 100 | 4 | 0.10 | 90% |
| 100 | 12 | <0.02 | >98% |
| 100 | 24 | <0.02 | >98% |
| 1000 | 24 | <0.01 | >99% |
Note: The data presented in this table is illustrative and based on qualitative descriptions from existing literature. Actual results may vary depending on the specific AUTOTAC, target protein, cell line, and experimental conditions.
References
- 1. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
Application Note: Immunofluorescence Staining for Autophagy Induction by YOK-2204
Introduction
Autophagy is a highly conserved cellular degradation process that removes unnecessary or dysfunctional components, playing a critical role in cellular homeostasis.[1] Defects in this pathway have been linked to numerous diseases, including cancer and neurodegeneration.[1] A key event in macroautophagy, the most studied form of autophagy, is the formation of a double-membraned vesicle called the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.[1][2][3]
The microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagosomes.[4] During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosomal membrane.[2][4] This translocation results in a shift from diffuse cytoplasmic staining to a punctate pattern, which can be visualized and quantified using immunofluorescence microscopy.[4][5][6]
YOK-2204 is a novel chemical compound identified as a ligand for the ZZ domain of the p62/SQSTM1 autophagy receptor.[7][8] It functions as an autophagy-targeting ligand that can activate p62-dependent selective macroautophagy.[7][9][10] This activity makes this compound a valuable tool for studying selective autophagy and for its potential use in developing AUTOTACs (AUTOphagy-TArgeting Chimeras) for targeted protein degradation.[7][11]
This application note provides a detailed protocol for inducing and monitoring autophagy in mammalian cells treated with this compound using immunofluorescence staining for endogenous LC3.
Principle of the Assay
This protocol is based on the visual detection of LC3 protein translocation in cultured cells. In non-induced cells, LC3 is distributed diffusely throughout the cytoplasm. Upon induction of autophagy by this compound, which activates the p62 receptor, LC3-I is lipidated to LC3-II and incorporated into the burgeoning autophagosome membrane. This relocalization is observed as distinct fluorescent puncta within the cell when stained with an LC3-specific antibody. The number of LC3 puncta per cell directly correlates with the number of autophagosomes, providing a quantitative measure of autophagic activity.
Signaling Pathway Overview
This compound induces selective autophagy by directly engaging the p62/SQSTM1 protein. p62 acts as a cargo receptor that recognizes and binds to ubiquitinated substrates, tethering them to the autophagosome by interacting with LC3.[12] this compound binds to the ZZ domain of p62, activating it and promoting its oligomerization, which facilitates the sequestration of cargo and subsequent autophagosome formation.[10][11] This mechanism bypasses the need for upstream signaling events like mTOR inhibition, which is a common trigger for non-selective autophagy.[13][14][15]
References
- 1. Autophagy - Wikipedia [en.wikipedia.org]
- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring YOK-2204 Activity Using Lentiviral-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOK-2204 is a novel small molecule that functions as a ligand for the p62-ZZ domain, activating p62-dependent selective macroautophagy.[1] This mechanism of action positions this compound as a valuable tool for the development of Autophagy-Targeting Chimeras (AUTOTACs), which are designed to selectively degrade target proteins via the autophagy-lysosome system.[1][2][3] To facilitate research and development involving this compound and related compounds, robust and reliable methods for monitoring its activity are essential.
These application notes provide detailed protocols for lentiviral-based assays designed to monitor the induction of autophagy by this compound in a cellular context. Lentiviral vectors are a powerful tool for creating stable cell lines with integrated reporter constructs, offering high reproducibility and compatibility with a wide range of cell types, including both dividing and non-dividing cells.[4][5] The assays described herein are suitable for high-throughput screening and detailed mechanistic studies of this compound and its derivatives.
Principle of the Assays
The primary method described utilizes a lentiviral-based autophagy reporter system. This system relies on the expression of a fusion protein, typically LC3 (Microtubule-associated protein 1A/1B-light chain 3) tagged with two different fluorescent proteins, such as mRFP-GFP-LC3. In non-autophagic conditions, both green and red fluorescence are observed throughout the cytoplasm. Upon induction of autophagy by a compound like this compound, the LC3 protein is recruited to autophagosomes. When these autophagosomes fuse with lysosomes, the acidic environment of the lysosome quenches the GFP signal, while the mRFP signal remains stable. This change in the fluorescence pattern, from yellow (mRFP and GFP colocalization) puncta to red (mRFP only) puncta, allows for the quantification of autophagic flux.
A secondary, complementary assay employs a lentiviral reporter for a transcription factor downstream of the autophagy signaling pathway, such as a luciferase reporter driven by a promoter with tandem repeats of a specific transcription factor binding motif.[6][7][8] This allows for a quantitative measure of pathway activation.
Key Experiments and Protocols
Experiment 1: Generation of a Stable Autophagy Reporter Cell Line
This protocol details the creation of a stable cell line expressing the mRFP-GFP-LC3 autophagy reporter using lentiviral transduction.
Workflow for Generating a Stable Reporter Cell Line
Caption: Workflow for creating a stable autophagy reporter cell line.
Protocol:
-
Cell Plating:
-
Plate the target cancer cell line (e.g., HeLa, U2OS) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[4]
-
Culture in complete growth medium (e.g., DMEM with 10% FBS).
-
-
Lentiviral Transduction:
-
On the day of transduction, prepare the lentiviral supernatant containing the mRFP-GFP-LC3 construct.
-
Prepare a medium containing Polybrene at a final concentration of 4-8 µg/mL.[4] Note: The optimal concentration of Polybrene should be determined empirically as it can be toxic to some cell lines.
-
Remove the old medium from the cells and replace it with the Polybrene-containing medium.
-
Add the lentiviral particles to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency with minimal cytotoxicity.
-
Gently swirl the plate to mix and incubate at 37°C with 5% CO2.
-
-
Selection of Stably Transduced Cells:
-
After 24-72 hours of incubation, remove the virus-containing medium and replace it with fresh complete growth medium.[4]
-
Allow the cells to recover for 24 hours.
-
Begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic must be determined beforehand by generating a kill curve for the parental cell line.[4]
-
Replace the selective medium every 2-3 days.
-
Continue selection for 7-14 days, or until all non-transduced control cells have died.
-
-
Expansion and Validation:
-
Once a stable pool of antibiotic-resistant cells is established, expand the cells.
-
Validate the expression of the mRFP-GFP-LC3 reporter using fluorescence microscopy.
-
Functionally validate the reporter cell line by treating with a known autophagy inducer (e.g., rapamycin (B549165) or starvation) and observing the expected shift in fluorescence.
-
Experiment 2: Monitoring this compound-Induced Autophagy
This protocol describes how to use the stable mRFP-GFP-LC3 reporter cell line to quantify the autophagic activity of this compound.
Workflow for Monitoring Autophagic Flux
Caption: Experimental workflow for monitoring this compound activity.
Protocol:
-
Cell Plating:
-
Plate the mRFP-GFP-LC3 stable reporter cells in a high-content imaging plate (e.g., 96-well black, clear-bottom plate) at a suitable density for imaging.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin).
-
Once the cells are attached and have reached the desired confluency, remove the medium and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for various time points (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.
-
-
Image Acquisition and Analysis:
-
At each time point, acquire images of the cells using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for GFP and mRFP.
-
Use automated image analysis software to identify and count the number of green (autophagosomes) and red (autolysosomes) puncta per cell.
-
Autophagic flux can be quantified by the increase in the number of red puncta relative to the vehicle control.
-
Experiment 3: Cell Viability and Cytotoxicity Assay
It is crucial to assess whether the observed activity of this compound is due to specific pathway modulation or a general cytotoxic effect.
Protocol (MTT Assay):
-
Cell Plating: Plate the target cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, similar to the autophagy assay.
-
Incubation: Incubate for the same duration as the primary assay (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on Autophagic Flux
| This compound (µM) | Mean Red Puncta per Cell (± SD) | Mean Green Puncta per Cell (± SD) | Autophagic Flux Index* |
| 0 (Vehicle) | 5.2 ± 1.1 | 4.8 ± 0.9 | 1.0 |
| 0.1 | 8.9 ± 1.5 | 6.2 ± 1.3 | 1.7 |
| 0.5 | 15.6 ± 2.3 | 8.1 ± 1.8 | 3.0 |
| 1.0 | 25.1 ± 3.1 | 9.5 ± 2.0 | 4.8 |
| 5.0 | 32.8 ± 4.5 | 10.2 ± 2.4 | 6.3 |
| 10.0 (Positive Control) | 35.4 ± 4.8 | 11.5 ± 2.6 | 6.8 |
*Autophagic Flux Index calculated as the fold change in mean red puncta per cell relative to the vehicle control.
Table 2: Cytotoxicity of this compound
| This compound (µM) | Cell Viability (%) (± SD) |
| 0 (Vehicle) | 100 ± 3.5 |
| 0.1 | 98.7 ± 4.1 |
| 0.5 | 97.2 ± 3.8 |
| 1.0 | 95.5 ± 4.5 |
| 5.0 | 92.1 ± 5.2 |
| 10.0 | 88.6 ± 6.1 |
Signaling Pathway
This compound activates selective macroautophagy by binding to the ZZ domain of the p62/SQSTM1 protein. This binding is thought to induce a conformational change in p62, promoting its oligomerization and subsequent recruitment to form the phagophore, the precursor to the autophagosome. The autophagosome then engulfs cellular cargo and fuses with the lysosome for degradation.
Signaling Pathway of this compound-Induced Autophagy
Caption: p62-dependent autophagy induction by this compound.
These application notes provide a comprehensive framework for utilizing lentiviral-based assays to monitor the activity of this compound. The detailed protocols and workflows are designed to be adaptable to specific research needs, enabling robust and reproducible data generation for drug discovery and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 6. amsbio.com [amsbio.com]
- 7. fenicsbio.com [fenicsbio.com]
- 8. Pathway Reporter - Lentivirus for specific pathway [gentarget.com]
Measuring Changes in Autophagic Flux with YOK-2204: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOK-2204 is a potent small molecule ligand that specifically targets the ZZ domain of the autophagy receptor p62/SQSTM1.[1] By binding to p62, this compound activates p62-dependent selective macroautophagy, a cellular process for the targeted degradation of specific cellular components via the lysosome. This unique mechanism of action makes this compound a valuable tool for researchers studying autophagic processes and for the development of novel therapeutics, particularly in the context of AUTOphagy-TArgeting Chimeras (AUTOTACs). AUTOTACs are bifunctional molecules that recruit specific target proteins to the autophagy machinery for degradation by linking a target-binding ligand to an autophagy-targeting ligand like this compound.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to measure and modulate autophagic flux in a laboratory setting. Detailed protocols for key experimental assays are provided, along with guidance on data interpretation and visualization of the underlying signaling pathways.
Mechanism of Action: p62-Dependent Selective Autophagy
This compound activates a specific subtype of autophagy that relies on the receptor protein p62. In this pathway, p62 acts as a bridge, recognizing and binding to specific cellular cargo destined for degradation and linking it to the nascent autophagosome through its interaction with LC3 (Microtubule-associated protein 1A/1B-light chain 3).
Data Presentation: Quantifying Changes in Autophagic Flux
The following tables summarize the expected quantitative data from key experiments designed to measure the impact of this compound on autophagic flux. These experiments typically involve the use of lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine, to block the final degradation step of autophagy, allowing for the measurement of the rate of autophagosome formation (autophagic flux).
Table 1: Western Blot Analysis of LC3-II and p62 Levels
| Treatment | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | 1.5 - 2.5 | 0.6 - 0.8 |
| Bafilomycin A1 | 3.0 - 5.0 | 1.2 - 1.5 |
| This compound + Bafilomycin A1 | 5.0 - 8.0 | 1.5 - 2.0 |
Note: Expected fold changes are illustrative and may vary depending on cell type, concentration, and incubation time.
Table 2: Quantification of p62 and LC3 Puncta by Immunofluorescence
| Treatment | Average p62 Puncta per Cell | Average LC3 Puncta per Cell | Percentage of Cells with p62-LC3 Colocalization |
| Vehicle Control | 5 - 10 | 8 - 15 | 10 - 20% |
| This compound | 25 - 40 | 30 - 50 | 60 - 80% |
| Bafilomycin A1 | 15 - 25 | 20 - 35 | 20 - 35% |
| This compound + Bafilomycin A1 | 40 - 60 | 50 - 70 | 70 - 90% |
Note: Puncta counts and colocalization percentages are representative and require optimization for specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the key experiments cited above.
Experimental Workflow
Protocol 1: Western Blot for LC3-II and p62
This protocol details the detection of changes in the levels of LC3-II, a marker for autophagosomes, and p62, which is degraded during autophagy. An increase in LC3-II and a decrease in p62 are indicative of induced autophagic flux.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with vehicle (e.g., DMSO), this compound (e.g., 1-10 µM), Bafilomycin A1 (e.g., 100 nM), and a combination of this compound and Bafilomycin A1 for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the loading control (β-actin).
-
Calculate the fold change relative to the vehicle control.
-
Protocol 2: Immunofluorescence for p62 and LC3 Colocalization
This protocol allows for the visualization and quantification of p62 and LC3 puncta, which represent the sequestration of p62 into autophagosomes. Increased colocalization is a strong indicator of enhanced selective autophagic flux.
Materials:
-
Cells of interest
-
Glass coverslips in 24-well plates
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-p62/SQSTM1, Mouse anti-LC3B
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat the cells as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. For quantification, use consistent imaging parameters across all samples.
-
Count the number of p62 and LC3 puncta per cell using image analysis software (e.g., ImageJ with the "Analyze Particles" function).
-
Quantify the colocalization of p62 and LC3 puncta using appropriate plugins or software (e.g., JACoP in ImageJ).
-
Calculate the percentage of cells showing significant colocalization.
-
Conclusion
This compound is a powerful tool for inducing and studying p62-dependent selective autophagy. By employing the standardized protocols for western blotting and immunofluorescence outlined in these application notes, researchers can effectively measure changes in autophagic flux upon treatment with this compound. The quantitative data generated from these experiments will provide valuable insights into the role of selective autophagy in various biological processes and its potential as a therapeutic target. Careful experimental design, including the use of appropriate controls such as lysosomal inhibitors, is crucial for the accurate interpretation of results.
References
Troubleshooting & Optimization
Troubleshooting failed protein degradation with YOK-2204.
Welcome to the technical support center for YOK-2204. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound-mediated protein degradation.
About this compound
This compound is an AUTOTAC (AUTOphagy-TArgeting Chimera) compound.[1] It is a ligand of the p62-ZZ domain and works by activating p62-dependent selective macroautophagy to degrade target proteins.[1][2] This mechanism allows for the targeted degradation of proteins via the autophagy-lysosome system.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an autophagy-targeting chimera (AUTOTAC). It functions by binding to the p62/SQSTM1 protein, a selective autophagy receptor.[2][3] This binding event is thought to induce the oligomerization of p62, which enhances the formation of autophagosomes around the targeted protein. These autophagosomes then fuse with lysosomes, leading to the degradation of the enclosed protein cargo.[2][4]
Q2: What is the difference between an AUTOTAC like this compound and a PROTAC?
A2: Both AUTOTACs and PROTACs are bifunctional molecules designed for targeted protein degradation. The key difference lies in the cellular machinery they hijack. PROTACs recruit an E3 ubiquitin ligase to tag a target protein with ubiquitin, marking it for degradation by the proteasome.[5][6] In contrast, AUTOTACs like this compound utilize the autophagy-lysosome pathway by engaging autophagy receptors such as p62.[1][7]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] It is advisable to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles.[8]
Troubleshooting Failed Protein Degradation
This section addresses common issues encountered during protein degradation experiments with this compound.
Problem 1: No or insufficient degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your target and cell line.[9][10] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for maximal degradation.[5][9] |
| Impaired Autophagy Flux in the Cell Line | Confirm that the cell line has a functional autophagy pathway. You can monitor the levels of autophagy markers like LC3-II by Western blot. Consider using a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment). |
| Low Expression of p62 | Verify the expression level of p62 in your cell line via Western blot or qPCR. Cell lines with low p62 expression may not be suitable for this compound-mediated degradation. |
| Poor Cell Permeability | While AUTOTACs are designed for cell permeability, this can vary. If permeability is suspected to be an issue, consult literature for similar compounds or consider alternative delivery methods if available.[11] |
Problem 2: High cell toxicity or off-target effects.
| Possible Cause | Suggested Solution |
| This compound concentration is too high | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and work at concentrations well below this value.[10] |
| Off-target effects of the compound | Use a lower, more specific concentration. Compare the effects with a negative control compound that does not bind p62. |
| Cell line is particularly sensitive | Consider using a less sensitive cell line or reducing the treatment duration. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. Use cells within a consistent passage number range.[9] |
| Reagent variability | Use freshly prepared reagents and ensure consistent quality of antibodies and other materials.[8][9] |
| Inconsistent incubation times | Use a precise timer for all incubation steps to ensure reproducibility.[9] |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for a hypothetical AUTOTAC like this compound. These values should be used as a starting point and optimized for your specific experimental setup.
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Purpose |
| Dose-Response | 0.1 µM - 25 µM | To determine the optimal degradation concentration (DC50) and maximum degradation (Dmax). |
| Time-Course | 6 - 48 hours | To identify the optimal treatment duration for achieving maximal degradation. |
Table 2: Example Degradation Efficiency in Different Cell Lines
| Cell Line | Target Protein | Optimal this compound Conc. | % Degradation (at 24h) |
| LNCaP | Androgen Receptor | 2.5 µM | ~75% |
| HEK293T | MetAP2 | 1 µM | ~80% |
| U87-MG | MetAP2 | 1 µM | ~70% |
Note: The data in Table 2 is based on published results for similar AUTOTAC compounds and should be considered illustrative.[2][4]
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) and an autophagy marker (e.g., LC3).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an ECL substrate and image the chemiluminescence.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Plot cell viability against the this compound concentration to determine any potential cytotoxicity.[10]
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound-mediated protein degradation.
Experimental Workflow
Caption: Western blotting workflow for assessing protein degradation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for failed degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Optimizing YOK-2204 Concentration for Specific Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of YOK-2204 for various cell lines. This compound is a ligand of the p62-ZZ domain that activates p62-dependent selective macroautophagy and is utilized in the design of AUTOphagy-TArgeting Chimeras (AUTOTACs) for targeted protein degradation.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a ligand for the ZZ domain of the p62/SQSTM1 protein.[1][2] By binding to p62, it activates selective macroautophagy, a cellular process for the degradation of specific cellular components. This mechanism is harnessed for targeted protein degradation through the AUTOTAC technology.
Q2: What is a good starting concentration for this compound in a new cell line?
A2: For a novel cell line, it is recommended to start with a broad concentration range to determine the optimal dose-response. Based on published data, a logarithmic dilution series from 0.1 µM to 10 µM is a reasonable starting point.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium remains low (generally ≤ 0.1%) to prevent solvent-induced toxicity.[4] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2][4] For in vitro experiments, a common practice is to prepare fresh dilutions from the stock in your cell culture medium for each experiment.[4]
Q4: How does serum in the culture medium affect this compound activity?
A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[4] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low: The compound may require higher concentrations to be effective in your specific cell line. 2. Compound instability: Improper storage or handling may have degraded the compound. 3. Insensitive cell line: The cell line may not express the necessary components for a p62-dependent response. | 1. Test a higher concentration range (e.g., up to 25 µM). 2. Ensure proper storage and prepare fresh dilutions for each experiment.[4] 3. Confirm the expression of key autophagy-related proteins like p62 and LC3 in your cell line via Western blot or other methods. |
| High levels of cell death across all concentrations. | 1. Compound-induced cytotoxicity: The concentrations used may be toxic to the specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic concentration range for your cell line.[5] Adjust your experimental concentrations to be below this threshold. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO).[4] Always include a vehicle control (cells treated with the solvent alone) to assess its effect. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. | 1. Standardize cell culture parameters, including using cells within a consistent passage number range and seeding at a consistent density. 2. Ensure accurate and consistent pipetting techniques and regularly calibrate your pipettes. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various cell lines as reported in the literature. This data can serve as a starting point for your own experiments.
| Cell Line | Concentration(s) | Experimental Context | Observed Outcome/Notes | Reference |
| LNCaP | 1 µM, 2.5 µM | Western blot analysis of an AUTOTAC compound (VinclozolinM2-2204) containing this compound. | Used as a component of an AUTOTAC to target the Androgen Receptor (AR). | [3] |
| HEK293T | 0.1 µM - 10 µM | Western blot analysis of AUTOTAC compounds. | Used as a component in various AUTOTACs to demonstrate target degradation. | [3] |
| U87-MG | 1 µM | Western blot analysis of an AUTOTAC compound (Fumagilin-105) containing a p62 ligand. | Used as a component of an AUTOTAC to target MetAP2. | [3] |
| ACHN | 5 µM | Wound healing assay with an AUTOTAC compound (PHTPP-1304) containing a p62 ligand. | Used as a component of an AUTOTAC to assess effects on cell migration. | [3] |
| MCF7 | 1 µM | Western blot analysis of an AUTOTAC compound (PHTPP-1304) containing a p62 ligand. | Used as a component of an AUTOTAC to target Estrogen Receptor β (ERβ). | [3] |
| HeLa | 2.5 µM | Immunocytochemistry to observe puncta formation and co-localization with LC3. | Demonstrated that this compound induces p62 and LC3 puncta formation, indicative of autophagy activation. | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general method to determine the effective concentration range of this compound for a specific cell line and assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., cell viability reagent, lysis buffer for Western blot)
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 50-70% confluent at the time of assay.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 25 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound and controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the biological response. A time-course experiment may be necessary to determine the optimal incubation time.
-
-
Assay:
-
Perform the desired assay to measure the effect of this compound. This could be a cell viability assay, a Western blot to measure the levels of a target protein, or an immunofluorescence assay to visualize autophagy markers.
-
-
Data Analysis:
-
Plot the measured response against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic curve) to determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
-
Protocol 2: Assessing Cytotoxicity of this compound
This protocol uses a resazurin-based assay to determine the cytotoxic concentration range of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of fluorescence measurement (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom black plate and incubate overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium over a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include vehicle and no-treatment controls.
-
Remove the old medium and add the prepared solutions to the cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After incubation, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.
-
Visualizations
References
Addressing off-target effects of YOK-2204.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YOK-2204, a p62 ligand for inducing targeted protein degradation via the autophagy-lysosome system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a ligand of the p62/SQSTM1 protein's ZZ domain.[1][2] It is a key component of AUTOTACs (AUTOphagy-TArgeting Chimeras), which are bifunctional molecules designed to target specific proteins for degradation. The AUTOTAC, containing a this compound moiety, binds to both the target protein of interest (POI) and p62. This bridging induces a conformational change in p62, promoting its oligomerization and the subsequent engulfment of the p62-POI complex by autophagosomes.[3] The autophagosome then fuses with a lysosome, leading to the degradation of the target protein.[4]
Q2: What are the potential off-target effects of this compound?
While this compound has been shown to interact with p62 and not with the structurally similar autophagic cargo receptor NBR1, the potential for off-target effects should be considered.[5][6] Off-target effects could arise from:
-
Interaction with other ZZ domain-containing proteins: Although specificity for p62 over NBR1 has been noted, other proteins with ZZ domains could potentially interact with this compound.
-
Modulation of general autophagy: As this compound activates p62-dependent selective macroautophagy, it may unintentionally alter the basal autophagy flux in the cell, affecting other cellular processes.[1][7]
-
"Off-target" effects of the AUTOTAC construct: In the context of an AUTOTAC, the target-binding ligand itself could have off-target interactions, leading to the degradation of unintended proteins.
Comprehensive proteomics analysis is recommended to fully elucidate potential off-target effects in your specific experimental system.[8]
Q3: My target protein is not degrading after treatment with a this compound-based AUTOTAC. What are the possible reasons?
Several factors could contribute to a lack of target protein degradation:
-
Inefficient ternary complex formation: The linker connecting this compound to the target-binding ligand is crucial for the stability and proper conformation of the POI-AUTOTAC-p62 complex. An suboptimal linker can hinder degradation.
-
Low expression of p62: The efficacy of this compound-based AUTOTACs is dependent on the cellular levels of p62. Low p62 expression will limit the degradation capacity.
-
Impaired autophagy flux: If the autophagy pathway is inhibited or impaired in your cell line, the degradation of the target protein will be blocked.
-
Target protein characteristics: The target protein's subcellular localization, abundance, and post-translational modifications can all influence its accessibility and susceptibility to AUTOTAC-mediated degradation.
-
Compound instability: Ensure the this compound or AUTOTAC is properly stored and handled to maintain its activity.[1]
Q4: I am observing unexpected cellular phenotypes. How can I determine if they are off-target effects of this compound?
To investigate unexpected phenotypes, consider the following controls:
-
Treat cells with this compound alone: This will help distinguish the effects of p62 activation from the degradation of your specific target protein.
-
Use a negative control AUTOTAC: Synthesize an AUTOTAC with an inactive enantiomer of the target-binding ligand or a ligand that does not bind the target.
-
Knockdown of p62: Use siRNA or CRISPR to reduce p62 expression. If the phenotype persists in the absence of p62, it is likely an off-target effect independent of the intended mechanism.
-
Rescue experiment: If possible, overexpress a version of the target protein that does not bind your AUTOTAC. This can help confirm that the observed phenotype is due to the loss of your target protein.
Troubleshooting Guides
Issue 1: Inconsistent or No Target Protein Degradation
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Suboptimal AUTOTAC Concentration | Perform a dose-response experiment. | Treat cells with a range of AUTOTAC concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24 hours) and analyze target protein levels by Western blot. |
| Incorrect Time Point | Conduct a time-course experiment. | Treat cells with a fixed concentration of the AUTOTAC and harvest at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal degradation time. |
| Low p62 Expression | Verify p62 levels in your cell line. | Perform a Western blot to compare p62 expression in your experimental cells to a positive control cell line. Consider overexpressing p62 if levels are low. |
| Impaired Autophagy Flux | Monitor autophagy flux. | Use an autophagy flux assay, such as monitoring LC3-II turnover in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. |
| Ineffective AUTOTAC Design | Re-evaluate the linker and target-binding ligand. | If possible, synthesize AUTOTACs with different linker lengths and compositions. Validate the binding of the target-binding ligand to the POI. |
Issue 2: Suspected Off-Target Effects
| Observation | Troubleshooting Step | Recommended Experiment |
| Unexpected Changes in Protein Levels (Non-target) | Perform proteomic analysis. | Use mass spectrometry-based proteomics (e.g., TMT or SILAC) to compare protein abundance in cells treated with your AUTOTAC versus a negative control. |
| Cell Viability or Morphological Changes | Use control compounds. | Treat cells with this compound alone and the target-binding ligand alone to assess their individual contributions to the observed phenotype. |
| Phenotype Persists with p62 Knockdown | Confirm p62-independence. | Use siRNA to knock down p62 and then treat with your AUTOTAC. If the phenotype remains, it is likely an off-target effect. |
| Unexplained Signaling Pathway Activation | Profile key signaling pathways. | Use pathway-specific antibody arrays or perform Western blots for key markers of common signaling pathways that might be affected by autophagy modulation. |
Experimental Protocols
Protocol 1: Validation of AUTOTAC-Mediated Protein Degradation
-
Cell Culture: Plate cells at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: Prepare a stock solution of the this compound-based AUTOTAC in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Aspirate the old medium from the cells and add the medium containing the AUTOTAC. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target protein, p62, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
Protocol 2: Assessing Off-Target Effects using Proteomics
-
Experimental Design: Set up triplicate cultures for each condition: vehicle control, this compound-based AUTOTAC, and a negative control AUTOTAC.
-
Cell Treatment and Lysis: Treat the cells as described in Protocol 1. Lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.
-
Peptide Labeling (Optional but Recommended): Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance between the different treatment groups.
Visualizations
Caption: Mechanism of this compound AUTOTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging degrader technologies engaging lysosomal pathways - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00624C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Manipulating autophagic degradation in human diseases: from mechanisms to interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Compound Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of novel compounds, such as YOK-2204, using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing the toxicity of a new compound like this compound?
A1: The choice of assay depends on several factors, including the compound's mechanism of action, the cell type being used, and the desired endpoint. Here's a brief overview of common assays:
-
MTT Assay: A widely used colorimetric assay that measures metabolic activity as an indicator of cell viability.[1][2] It is cost-effective and suitable for high-throughput screening.[2]
-
XTT Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity. However, the formazan (B1609692) product of XTT is water-soluble, simplifying the protocol.
-
Neutral Red Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.[3][4]
-
Trypan Blue Exclusion Assay: A straightforward method that distinguishes viable from non-viable cells based on membrane integrity.[2][5] Live cells with intact membranes exclude the dye, while dead cells take it up.[2][5]
For initial screening of a compound with an unknown mechanism, starting with a metabolic assay like MTT or XTT is common. It is often recommended to confirm the results with a dye exclusion method like Trypan Blue to differentiate between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.[1]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my test compound?
A2: Viability assays that measure metabolic activity (like MTT and XTT) will show a decrease in signal for both cytotoxic and cytostatic compounds.[6] To distinguish between these effects, you can combine a viability assay with a cytotoxicity assay.[6] For instance, you could perform an MTT assay alongside a Trypan Blue exclusion assay. If the MTT signal decreases but the percentage of Trypan Blue-positive (dead) cells does not significantly increase, the compound is likely cytostatic. Conversely, a decrease in MTT signal accompanied by a significant increase in Trypan Blue-positive cells suggests a cytotoxic effect.
Q3: What are the critical controls to include in my cell viability experiments?
A3: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without the test compound. This serves as the baseline for 100% viability.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration. This control is crucial to ensure that the solvent itself is not affecting cell viability.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly and the cells are responding as expected.
-
Blank/Background Control: Wells containing only culture medium (and the assay reagents) without cells. This is used to subtract the background absorbance or fluorescence.[7][8]
Q4: My compound is colored. Will this interfere with colorimetric assays like MTT or XTT?
A4: Yes, colored compounds can interfere with the absorbance readings in colorimetric assays. To account for this, you should include a control plate with your compound in the cell culture medium but without cells. The absorbance from these wells can be subtracted from your experimental wells. If the interference is significant, consider using a non-colorimetric assay, such as a fluorescent or luminescent-based viability assay (e.g., Calcein AM or ATP quantification assays).[1]
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low Absorbance Readings | - Too few cells were seeded. - Incubation time with MTT reagent was too short. - The compound is highly cytotoxic. | - Optimize cell seeding density. - Increase the incubation time with the MTT reagent. - Test a wider, lower range of compound concentrations. |
| High Background Absorbance | - Contamination of the culture medium with bacteria or yeast. - Phenol (B47542) red or serum in the medium is interfering with the reading.[7] | - Use sterile techniques and check cultures for contamination. - Use phenol red-free medium and serum-free medium during the MTT incubation step.[7] |
| Inconsistent Results/High Variability | - Uneven cell seeding. - Incomplete dissolution of formazan crystals.[7] | - Ensure a single-cell suspension before seeding and mix the plate gently. - Increase shaking time or gently pipette to fully dissolve the formazan crystals.[7] |
| MTT Reagent is Blue-Green | - Contamination of the reagent. - Excessive exposure to light. | - Discard the contaminated reagent and use a fresh, sterile aliquot. - Store the MTT solution protected from light at 4°C. |
XTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| No Color Development or Very Low Absorbance | - Low cell viability (<70%) before starting the assay. - Over-confluent or growth-arrested cells. - Insufficient incubation time. | - Ensure you are using a healthy, actively proliferating cell culture. - Optimize cell seeding density to avoid over-confluency. - Increase the incubation time with the XTT reagent. |
| High Background Readings in Blanks | - Bacterial or yeast contamination in the medium or reagents. | - Use aseptic techniques and filter-sterilize reagents if necessary. |
| Precipitate in XTT Reagent | - Improper storage. | - Warm the reagent to 37°C until the precipitate dissolves completely before use.[9] |
Neutral Red Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low Dye Uptake in Control Cells | - Cells are not healthy or are over-confluent. - Insufficient incubation time with the neutral red solution. | - Use cells in the log phase of growth.[4] - Optimize the incubation time for your specific cell line. |
| High Background Staining | - Incomplete removal of the neutral red-containing medium. | - Ensure complete aspiration of the medium and wash the cells thoroughly before solubilization.[10] |
| Precipitate in Neutral Red Solution | - Dye has come out of solution during storage. | - Filter the neutral red solution before use to remove any crystals.[4] |
Trypan Blue Exclusion Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Inaccurate Viability Counts | - Counting too long after adding trypan blue, leading to toxicity from the dye itself.[5][11] - Serum proteins in the medium are being stained.[5][11] | - Count cells within 3-5 minutes of mixing with trypan blue.[5][11] - Resuspend cells in protein-free saline or PBS before staining.[5][11] |
| Clumped Cells | - Over-trypsinization or harsh pipetting. | - Ensure gentle handling of cells during harvesting and resuspension to maintain a single-cell suspension. |
| High Percentage of Dead Cells in Untreated Control | - Cells were handled too harshly during subculturing. - The cell culture is unhealthy. | - Be gentle during cell harvesting and passaging. - Ensure the starting cell population is healthy and has high viability. |
Data Presentation
Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | 12.5 |
| A549 | MTT | 48 | 25.8 |
| HepG2 | XTT | 48 | 18.2 |
| Jurkat | Trypan Blue | 24 | 32.1 |
Example Dose-Response Data for this compound in MCF-7 Cells (MTT Assay)
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.70 | 56.0 |
| 20 | 0.45 | 36.0 |
| 50 | 0.20 | 16.0 |
| 100 | 0.10 | 8.0 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[13]
Trypan Blue Exclusion Assay Protocol
-
Cell Preparation: After treating cells with this compound in a larger format (e.g., 6-well plate), harvest the cells (including any floating cells in the supernatant) and centrifuge to obtain a cell pellet.
-
Resuspension: Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS) or serum-free medium.[5]
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[14]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[5]
-
Counting: Load 10 µL of the mixture into a hemocytometer. Using a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[14]
Visualizations
Caption: General workflow for assessing compound toxicity using a cell viability assay.
Caption: Simplified signaling pathways potentially activated by a cytotoxic compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. omicsonline.org [omicsonline.org]
- 3. tribioscience.com [tribioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
Control experiments for YOK-2204-based autophagy studies.
{"answer":"As YOK-2204 is a fictional compound, this technical support guide is based on the hypothetical premise that this compound is a novel and potent small molecule inhibitor of the mTORC1 complex. By inhibiting mTORC1, this compound is designed to induce autophagy, a cellular recycling process crucial for maintaining cellular homeostasis.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with essential information on control experiments, troubleshooting, and frequently asked questions related to the use of this compound in autophagy studies.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: I am not observing an increase in LC3-II levels after this compound treatment. What could be the reason?
A1: An apparent lack of LC3-II accumulation can be misleading and may result from either a failure to induce autophagy or a rapid turnover of autophagosomes. To distinguish between these possibilities, it is crucial to perform an autophagic flux assay.[5][6] This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine (B1663885).[7][8] If this compound is inducing autophagy, you should observe a significant accumulation of LC3-II in the presence of the lysosomal inhibitor compared to treatment with the inhibitor alone.[9] If no such potentiation is observed, it may indicate that this compound is not effectively inducing autophagy in your experimental system.
Q2: My cell viability is significantly decreasing with this compound treatment. Is this expected?
A2: While autophagy is primarily a pro-survival mechanism, excessive or prolonged induction can lead to a form of programmed cell death.[10] It is also possible that this compound has off-target effects at the concentration you are using. To address this, it is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that induces autophagy without causing significant cytotoxicity. Additionally, consider performing apoptosis assays (e.g., caspase-3 cleavage, TUNEL staining) to determine if the observed cell death is due to apoptosis rather than autophagy-related cell death.
Q3: I see an increase in autophagosomes by microscopy, but no decrease in p62/SQSTM1 levels. How do I interpret this?
A3: The accumulation of autophagosomes without a corresponding decrease in the autophagy substrate p62/SQSTM1 suggests a blockage in the autophagic flux.[11][12] This means that while autophagosomes are being formed, they are not efficiently fusing with lysosomes to degrade their contents. This could be an inherent property of the cell line or an unintended effect of this compound. To confirm this, an autophagic flux assay is essential. If flux is indeed blocked, the accumulation of LC3-II in the presence of a lysosomal inhibitor will be minimal.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and interpretation of autophagy studies using this compound.
Q1: What are the essential positive and negative controls for my this compound experiments?
A1: Appropriate controls are critical for the correct interpretation of your data.
-
Positive Controls for Autophagy Induction:
-
Rapamycin: A well-characterized mTOR inhibitor that induces autophagy.[13]
-
Starvation: Culturing cells in nutrient-deprived media (e.g., EBSS) is a potent physiological inducer of autophagy.
-
-
Negative Controls for Autophagy Inhibition:
-
Pharmacological Inhibitors: Bafilomycin A1 and Chloroquine are commonly used to block the late stages of autophagy by inhibiting lysosomal function.[7][8]
-
Genetic Controls: The most definitive negative controls involve the genetic knockdown or knockout of essential autophagy-related genes (ATGs), such as ATG5 or ATG7.[14] If the effects of this compound are truly autophagy-dependent, they should be abrogated in cells lacking these essential genes.
-
Q2: How can I confirm that the effects of this compound are specifically due to autophagy induction?
A2: To demonstrate specificity, it is crucial to use a combination of approaches:
-
Autophagic Flux Assay: As mentioned previously, this is essential to confirm that this compound is genuinely inducing the complete autophagy pathway.[5][6]
-
Genetic Knockdown/Knockout: Show that the effects of this compound are absent in cells where key autophagy genes like ATG5 or ATG7 have been knocked down or knocked out.[14][15]
-
Substrate Degradation: Monitor the degradation of known autophagy substrates, such as p62/SQSTM1 and long-lived proteins.[11][12] A decrease in the levels of these substrates is indicative of functional autophagy.
Q3: What is the recommended method to quantify autophagy induction by this compound?
A3: A multi-assay approach is recommended for robust quantification.
-
Western Blotting: This is a widely used method to measure the conversion of LC3-I to LC3-II and the degradation of p62.
-
Fluorescence Microscopy: This allows for the visualization and quantification of LC3 puncta, which represent autophagosomes.[16][17] The use of tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3) can help to monitor the maturation of autophagosomes into autolysosomes.[18]
-
Flow Cytometry: This technique can provide a high-throughput, quantitative analysis of autophagy markers.[16]
Quantitative Data Summary
The following table summarizes the expected outcomes for key autophagy markers under different experimental conditions.
| Treatment Condition | LC3-II Levels | p62/SQSTM1 Levels | Interpretation |
| Untreated (Control) | Basal | Basal | Basal level of autophagy. |
| This compound | Increased | Decreased | Induction of autophagic flux. |
| Bafilomycin A1/Chloroquine | Increased | Increased | Blockage of autophagic flux.[7][19] |
| This compound + Bafilomycin A1/Chloroquine | Further Increased (compared to Baf A1/CQ alone) | Increased | Potentiation of autophagosome accumulation, confirming induction of autophagic flux.[9] |
| Rapamycin (Positive Control) | Increased | Decreased | Known induction of autophagic flux.[13] |
| ATG5/ATG7 siRNA + this compound | No significant change from basal | No significant change from basal | Abrogation of this compound effect, confirming autophagy-dependent mechanism.[14] |
Experimental Protocols
1. Autophagic Flux Assay by Western Blot
This protocol is designed to measure the rate of autophagosome degradation.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
Treatment:
-
Group 1: Untreated cells (vehicle control).
-
Group 2: this compound at the desired concentration.
-
Group 3: Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2-4 hours of the experiment.[7]
-
Group 4: this compound for the desired duration, with the addition of Bafilomycin A1 or Chloroquine for the final 2-4 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
2. siRNA-mediated Knockdown of ATG5
This protocol provides a method for genetically inhibiting autophagy.
-
siRNA Preparation: Resuspend lyophilized siRNA targeting ATG5 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection:
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
For each well of a 6-well plate, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
-
Post-Transfection:
-
Incubate cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Verify knockdown efficiency by Western blot analysis of ATG5 protein levels.
-
Once knockdown is confirmed, proceed with this compound treatment and subsequent autophagy assays.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound-based autophagy studies.
Caption: Hypothetical signaling pathway of this compound inducing autophagy via mTORC1 inhibition.
Caption: Experimental workflow for assessing autophagic flux in response to this compound.
Caption: A logical diagram for troubleshooting the absence of an LC3-II increase with this compound treatment.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Inhibiting autophagy by shRNA knockdown: Cautions and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vitro Stability and Solubility of YOK-2204
Welcome to the technical support center for YOK-2204, a potent p62-ZZ domain ligand utilized in the design of AUTOphagy-TArgeting Chimeras (AUTOTACs).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and application of this compound in vitro.
Q1: I'm observing precipitation of this compound after diluting my DMSO stock solution in aqueous buffer or cell culture medium. What can I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.
-
Use Co-solvents: For certain acellular assays, the inclusion of co-solvents can enhance solubility. However, their effects on cellular assays must be carefully validated.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.
-
Formulate with Nanoparticles: Lipid-based nanoparticles can be used to encapsulate this compound, improving its dispersibility and cellular uptake in aqueous media.[5][6][7]
Q2: How should I prepare and store stock solutions of this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
-
Storage Conditions: Based on supplier recommendations, stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound in my cell culture medium?
A3: Yes, the stability of a compound in cell culture media over the course of an experiment is a critical factor for reproducible results.[8][9]
-
Assess Stability: It is recommended to perform a stability study of this compound in your specific cell culture medium at 37°C. This can be done by incubating the compound in the medium and quantifying its concentration at different time points using methods like HPLC or LC-MS.[9]
-
Minimize Degradation: If this compound is found to be unstable, consider reducing the incubation time of your experiment or replenishing the compound at specific intervals.
Q4: Can the formulation of this compound affect its activity in autophagy-related assays?
A4: Absolutely. The formulation can impact the effective concentration of this compound that interacts with its target, the p62-ZZ domain.
-
Mechanism of Action: this compound activates p62-dependent selective macroautophagy by binding to the ZZ domain of p62.[1][2][10][11] For this interaction to occur, the compound must be bioavailable in the experimental system.
-
Formulation Impact: Poor solubility can lead to an underestimation of the compound's potency. Enhancing solubility through methods like cyclodextrin (B1172386) complexation or nanoparticle formulation can lead to more accurate and reproducible results in functional assays.
Quantitative Data Summary
The following tables summarize key data regarding the solubility and storage of this compound.
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Recommended Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
Table 2: Example Formulations for In Vivo Dissolution of this compound [1]
Note: These formulations are intended for in vivo use but provide insights into solvents that can be adapted for in vitro stock solutions and preliminary in vitro solubility tests. The compatibility of these solvents with specific in vitro assays must be validated.
| Formulation | Components | Final Concentration |
| Protocol 1 | DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Protocol 2 | DMSO, Corn Oil | 10% DMSO, 90% Corn Oil |
Experimental Protocols
Below are detailed methodologies for enhancing the solubility of this compound for in vitro use.
Protocol 1: Preparation of this compound with Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[12][13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filter
Methodology:
-
Prepare a saturated solution of HP-β-CD: Dissolve HP-β-CD in deionized water to a concentration of 40% (w/v).
-
Add this compound: To the HP-β-CD solution, add this compound to achieve the desired final concentration.
-
Complexation: Vortex the mixture vigorously for 5-10 minutes.
-
Sonication: Sonicate the mixture for 15-30 minutes in a bath sonicator.
-
Equilibration: Allow the mixture to equilibrate at room temperature for 1-2 hours.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter for use in sterile cell culture experiments.
Protocol 2: Formulation of this compound in Lipid-Based Nanoparticles
This protocol provides a general method for encapsulating this compound into lipid nanoparticles (LNPs) for improved delivery in cell-based assays.[5][6][7]
Materials:
-
This compound
-
Lecithin (e.g., from soybean)
-
Cholesterol
-
DSPE-PEG(2000)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve this compound, lecithin, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask.
-
Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS by vortexing, creating multilamellar vesicles (MLVs).
-
Sonication: Subject the MLV suspension to probe sonication to reduce the particle size and form small unilamellar vesicles (SUVs).
-
Extrusion: Extrude the SUV suspension through a 100 nm polycarbonate membrane multiple times to obtain uniformly sized LNPs.
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing the stability and solubility of this compound.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Caption: How cyclodextrins enhance the aqueous solubility of hydrophobic molecules.
Caption: A step-by-step workflow to determine the stability of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-based nanoparticle formulations for small molecules and RNA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZZ-dependent regulation of p62/SQSTM1 in autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. oatext.com [oatext.com]
Validation & Comparative
Validating On-Target Effects of YOK-2204 on p62: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YOK-2204, a known ligand of the p62-ZZ domain, with alternative approaches for modulating the p62 protein. The content is designed to assist researchers in designing and interpreting experiments to validate the on-target effects of this compound. We present available quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the underlying mechanisms.
Introduction to this compound and p62
p62, also known as sequestosome 1 (SQSTM1), is a multifunctional scaffold protein that plays a critical role in various cellular processes, including selective autophagy, inflammation, and cancer signaling pathways. Its ability to bind both ubiquitinated cargo and autophagosome-associated proteins like LC3 makes it a key receptor for the clearance of cellular waste.
This compound is a small molecule that acts as a ligand for the ZZ domain of p62. This interaction is reported to activate p62-dependent selective macroautophagy.[1][2][3] Furthermore, this compound serves as a crucial component in the design of Autophagy-Targeting Chimeras (AUTOTACs), a novel class of molecules engineered to induce the degradation of specific target proteins via the autophagy pathway.[1][2][3]
Comparison of this compound with Alternative p62 Modulators
Table 1: Comparison of p62 Modulating Strategies
| Feature | This compound (as a standalone agent) | AUTOTACs (utilizing a p62 ligand like this compound) | Other Small Molecule p62 Activators |
| Mechanism of Action | Binds to the p62-ZZ domain, activating p62-dependent autophagy.[1][2][3] | Bifunctional molecules that recruit p62 to a specific protein of interest (POI), leading to the POI's degradation via autophagy.[4] | Various mechanisms, including mimicking N-degron signals to activate p62.[5][6] |
| Primary Effect | General activation of p62-mediated autophagy.[1][2][3] | Targeted degradation of a specific protein.[4] | General or selective activation of autophagy. |
| Specificity | Acts on the general pool of p62. | High specificity for the targeted protein, dictated by the POI-binding ligand. | Varies depending on the molecule. |
Table 2: Available Quantitative Data for p62-ZZ Domain Interactions
| Ligand | Binding Affinity (Kd) | Method | Source |
| N-terminal Arginine (Nt-Arg) peptide | ~44 nM | Not specified | [7] |
| REEE peptide | 2–6 μM | Microscale thermophoresis (MST) and fluorescence | [8] |
| RAEE peptide | 14 μM | Microscale thermophoresis (MST) | [9] |
Note: The binding affinity of this compound to the p62-ZZ domain is not publicly available in the reviewed literature.
Experimental Protocols for Validating this compound's On-Target Effects
To validate the on-target effects of this compound on p62, a combination of biochemical and cell-based assays is recommended.
Western Blotting for p62 and LC3-II
Western blotting is a fundamental technique to assess the levels of p62 and the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio upon treatment with this compound would suggest an induction of autophagy. Furthermore, as p62 is itself degraded by autophagy, a decrease in p62 levels can indicate increased autophagic flux.
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 12%).
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62 and LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
Autophagic Flux Assay: To confirm that the observed changes are due to increased autophagic degradation and not a blockage of the pathway, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) should be used in parallel. A greater accumulation of LC3-II in the presence of both this compound and the inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.[10]
Immunofluorescence for p62 Puncta Formation
Immunofluorescence microscopy allows for the visualization and quantification of p62-positive puncta, which represent aggregates of p62 and ubiquitinated cargo being sequestered into autophagosomes. An increase in the number and intensity of p62 puncta upon this compound treatment is indicative of its on-target effect.
Protocol:
-
Cell Culture: Grow cells on coverslips.
-
Treatment: Treat cells with this compound at the desired concentration and duration.
-
Fixation: Fix cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize cells with a detergent such as Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., containing BSA and/or normal serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against p62.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Analyze the number, size, and intensity of p62 puncta per cell using image analysis software.
In Vitro p62 Oligomerization Assay
The function of p62 is closely linked to its ability to self-oligomerize.[11][12] An in vitro assay can determine if this compound directly promotes the oligomerization of purified p62 protein.
Protocol:
-
Protein Purification: Purify recombinant p62 protein.
-
Incubation: Incubate purified p62 with varying concentrations of this compound.
-
Analysis: Analyze the oligomeric state of p62 using techniques such as:
-
Size-Exclusion Chromatography (SEC): To separate monomers from oligomers.
-
Native PAGE: To visualize different oligomeric species.
-
Dynamic Light Scattering (DLS): To measure the size distribution of protein particles.
-
Visualizing Workflows and Pathways
To better illustrate the concepts and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.
Caption: p62 signaling pathway activated by this compound.
Caption: Western blot workflow for p62 and LC3 analysis.
Caption: Immunofluorescence workflow for p62 puncta analysis.
Conclusion
This compound presents a promising tool for the targeted activation of p62-dependent autophagy. Validating its on-target effects requires a multi-faceted experimental approach. While direct comparative data with other p62 modulators is currently limited, the protocols and workflows outlined in this guide provide a robust framework for researchers to thoroughly investigate the activity of this compound and its potential as a therapeutic agent or research tool. The use of AUTOTACs, which can incorporate this compound, represents a powerful strategy for targeted protein degradation and warrants further investigation in parallel. As the field of targeted autophagy modulation evolves, it will be crucial to establish standardized assays for the direct comparison of different p62-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oligomerization of p62 allows for selection of ubiquitinated cargo and isolation membrane during selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YOK-2204 and Other p62 Ligands in Activating Selective Autophagy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p62 Ligand Efficacy with Supporting Experimental Data.
The selective autophagy receptor p62/SQSTM1 has emerged as a critical regulator of cellular homeostasis, playing a pivotal role in clearing protein aggregates and damaged organelles. Its function as a signaling hub also links autophagy to inflammatory and cancer pathways. The development of small molecule ligands that can modulate p62 activity is therefore of significant interest for therapeutic applications. This guide provides a comparative overview of the efficacy of YOK-2204, a known p62 ligand, with other related compounds, focusing on their ability to engage the ZZ domain of p62 and induce p62-dependent selective macroautophagy. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of p62 Ligand Efficacy
The efficacy of p62 ligands can be assessed through various parameters, including their binding affinity to the p62-ZZ domain, their ability to induce p62 oligomerization, and their potency in activating the downstream autophagic pathway. While experimental binding affinities (Kd) are not consistently available in the literature for all compounds, computational docking scores provide a valuable estimate of their binding potential. The ability to induce p6al oligomerization and subsequent puncta formation in cells is a key functional indicator of their efficacy.
| Ligand | Target Domain | Docking Score (kcal/mol)[1] | Key Efficacy Observations |
| This compound | p62-ZZ | -5.5[1] | Induces p62 oligomerization and co-localization with LC3, a marker for autophagosomes.[1] |
| YOK-1304 | p62-ZZ | -5.8[1] | Shows a high docking score, suggesting strong binding potential to the p62-ZZ domain.[1] |
| YTK-105 | p62-ZZ | -4.0[1] | Activates p62-dependent selective macroautophagy and is utilized in AUTOTAC design.[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these p62 ligands, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
p62 Signaling Pathway
The p62 protein is a central hub that integrates multiple signaling pathways, including autophagy, inflammation, and cell survival. Ligands targeting the p62-ZZ domain can activate p62, leading to its oligomerization and the initiation of selective autophagy for the degradation of ubiquitinated cargo.
Caption: Ligand binding to the p62-ZZ domain induces a conformational change, leading to p62 oligomerization and initiation of selective autophagy.
Experimental Workflow for Efficacy Comparison
A typical workflow to compare the efficacy of different p62 ligands involves a series of in vitro and cell-based assays.
Caption: Workflow for comparing the efficacy of p62 ligands.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the efficacy of p62 ligands.
In Vitro p62 Oligomerization Assay
This assay assesses the ability of a ligand to directly induce the self-polymerization of p62.
Materials:
-
Recombinant human p62 protein
-
This compound and other p62 ligands
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Non-reducing SDS-PAGE gels
-
Coomassie Brilliant Blue stain or antibodies for Western blotting
Procedure:
-
Prepare solutions of this compound and other test ligands at various concentrations in the assay buffer.
-
Incubate recombinant p62 protein with each ligand concentration for a specified time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a non-reducing Laemmli sample buffer.
-
Separate the protein samples on a non-reducing SDS-PAGE gel.
-
Visualize the p62 oligomers by Coomassie staining or Western blotting using an anti-p62 antibody. Higher molecular weight bands indicate oligomerization.
Immunoblotting for LC3-II and p62 Degradation (Autophagic Flux Assay)
This cell-based assay measures the activation of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound and other p62 ligands
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other p62 ligands for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-only control.
-
For autophagic flux analysis, treat a parallel set of wells with the ligand in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the incubation period.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3B, p62, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an induction of autophagic flux. The accumulation of LC3-II and p62 in the presence of a lysosomal inhibitor further confirms active autophagic flux.
References
A Head-to-Head Comparison of Targeted Protein Degradation Platforms: YOK-2204/AUTOTACs Versus PROTACs
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of targeted protein degradation (TPD), the choice between different degradation platforms is a critical decision. This guide provides an objective comparison of two prominent TPD technologies: AUTOTACs, which utilize ligands like YOK-2204 to engage the autophagy-lysosome pathway, and PROTACs, which hijack the ubiquitin-proteasome system.
This comparison delves into their distinct mechanisms of action, presents available quantitative data on their performance, and details the experimental protocols necessary to evaluate their efficacy. While direct head-to-head studies under identical experimental conditions remain limited, this guide synthesizes the current understanding of each platform to inform rational decision-making in drug discovery and development.
At a Glance: Key Differences
| Feature | This compound / AUTOTACs | PROTACs |
| Degradation Pathway | Autophagy-Lysosome Pathway | Ubiquitin-Proteasome System |
| Mechanism of Action | Binds to the p62/SQSTM1 receptor, inducing autophagosome formation and lysosomal degradation of the target protein. | Forms a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation. |
| Key Ligand Example | This compound (binds to the ZZ domain of p62) | Ligands for E3 ligases such as VHL or Cereblon. |
| Potential Advantages | Can degrade protein aggregates and organelles; may overcome resistance to proteasome-dependent degradation. | Well-established technology with numerous examples; rapid degradation of soluble, monomeric proteins. |
| Potential Limitations | Newer technology with fewer clinical examples; kinetics of autophagy may be slower than proteasomal degradation. | "Hook effect" can limit efficacy at high concentrations; potential for off-target effects related to E3 ligase biology. |
Delving into the Mechanisms of Action
The fundamental difference between AUTOTACs and PROTACs lies in the cellular machinery they co-opt to achieve protein degradation.
This compound and the AUTOTAC Pathway: Harnessing Autophagy
AUTOTACs (AUTOphagy-TArgeting Chimeras) are bifunctional molecules that direct target proteins to the autophagy-lysosome pathway for degradation. One arm of the AUTOTAC binds to the protein of interest, while the other, exemplified by this compound, binds to an autophagy receptor, specifically the ZZ domain of p62/SQSTM1.[1][2]
This binding event is crucial as it activates p62, leading to its oligomerization and the subsequent formation of an autophagosome around the targeted protein.[1][2] The autophagosome then fuses with a lysosome, and the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases. A key feature of this mechanism is its ability to handle a broader range of substrates, including large protein aggregates and even entire organelles, which are often resistant to the proteasome.[1][3]
References
- 1. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of AUTOTAC platform over other degradation technologies.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) is rapidly evolving, offering novel therapeutic strategies to eliminate disease-causing proteins. Among the diverse technologies, the AUTOphagy-TArgeting Chimera (AUTOTAC) platform has emerged as a powerful modality with distinct advantages over other degradation technologies, particularly for challenging targets such as protein aggregates and complexes. This guide provides an objective comparison of the AUTOTAC platform with other major degradation technologies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their targets of interest.
A New Frontier in Degradation: The AUTOTAC Mechanism
AUTOTACs are bifunctional molecules designed to hijack the cellular autophagy-lysosome pathway for the selective degradation of target proteins.[1] An AUTOTAC molecule consists of a target-binding ligand (TBL) connected via a linker to an autophagy-targeting ligand (ATL).[1] The TBL engages the protein of interest (POI), while the ATL binds to the autophagy receptor p62/SQSTM1.[1] This binding event induces the oligomerization and activation of p62, leading to the sequestration of the POI-AUTOTAC-p62 complex into autophagosomes.[1] Subsequent fusion with lysosomes results in the degradation of the target protein.[1] A key feature of the AUTOTAC platform is its ability to enhance the overall autophagic flux in the cell.
At a Glance: AUTOTAC vs. Other Degradation Technologies
The primary distinction of the AUTOTAC platform lies in its utilization of the autophagy-lysosome pathway, setting it apart from technologies that rely on the ubiquitin-proteasome system (UPS), such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, or the endosomal-lysosomal pathway for extracellular proteins, like Lysosome-Targeting Chimeras (LYTACs).
| Feature | AUTOTAC | PROTAC | LYTAC | Molecular Glues |
| Degradation Pathway | Autophagy-Lysosome | Ubiquitin-Proteasome | Endosome-Lysosome | Ubiquitin-Proteasome |
| Target Location | Intracellular | Intracellular | Extracellular & Membrane-Bound | Intracellular |
| Target Scope | Monomeric proteins, protein aggregates, organelles | Monomeric proteins | Extracellular proteins, membrane receptors | Monomeric proteins |
| Ubiquitin-Dependence | Independent | Dependent | Independent | Dependent |
| Key Advantage | Degrades aggregation-prone proteins and complexes | Well-established for soluble intracellular proteins | Targets extracellular and membrane proteins | Small size, potential for oral bioavailability |
| Limitations | Newer technology, potential for off-target effects related to autophagy modulation | Ineffective against protein aggregates and complexes | Limited to extracellular and membrane targets | Rational design is challenging |
Quantitative Performance of AUTOTACs
AUTOTACs have demonstrated high potency in degrading a range of challenging targets, including those implicated in neurodegenerative diseases and cancer.
| AUTOTAC Molecule | Target Protein | Cell Line | DC50 | Reference |
| PHTPP-1304 | Estrogen Receptor β (ERβ) | ACHN | < 100 nM | [2] |
| Vinclozolin M2-2204 | Androgen Receptor (AR) | LNCaP | ~2.5 µM | [3] |
| Fumagillin-105 | Methionine Aminopeptidase 2 (MetAP2) | U-87 MG | ~1 µM | [4] |
| ATC161 | α-synuclein aggregates | - | 100-500 nM | [5] |
| ATB2005A | Tau aggregates | - | - | [6] |
Note: DC50 values can vary depending on the specific cell line, treatment duration, and experimental conditions.
Key Advantages of the AUTOTAC Platform
The unique mechanism of AUTOTACs offers several significant advantages over other TPD technologies:
-
Degradation of Aggregation-Prone Proteins: The ubiquitin-proteasome system, harnessed by PROTACs and molecular glues, is often unable to process large, aggregated, or cross-linked proteins, a hallmark of many neurodegenerative diseases.[3] The autophagy pathway is specifically designed to clear such complex structures, making AUTOTACs a promising therapeutic strategy for conditions like Alzheimer's, Parkinson's, and Huntington's diseases.[5][6][7]
-
Overcoming Proteasome-Resistance: Cancer cells can develop resistance to PROTACs through mutations in the ubiquitin-proteasome machinery. By operating independently of the UPS, AUTOTACs provide an alternative degradation route that can potentially bypass these resistance mechanisms.
-
Clearance of Entire Organelles: The autophagy pathway is responsible for the removal of damaged or superfluous organelles (mitophagy, ER-phagy, etc.). This capability opens up the unprecedented possibility of designing AUTOTACs to target and eliminate dysfunctional organelles, a feature not accessible by other TPD technologies.
-
Potential for Sustained Efficacy: Evidence suggests that AUTOTAC molecules may be recycled from the lysosome, allowing a single molecule to mediate multiple rounds of degradation, which could lead to a more sustained therapeutic effect.[1]
-
Enhanced Autophagic Flux: AUTOTACs not only utilize the autophagy pathway but have also been shown to enhance the overall autophagic flux within the cell, which can have broader cellular benefits beyond the degradation of the specific target.
Visualizing the Mechanisms
To better understand the distinct and comparative workflows of these degradation technologies, the following diagrams illustrate their respective signaling pathways and the logical process for selecting an appropriate platform.
Caption: AUTOTAC signaling pathway.
Caption: Comparative experimental workflows.
Caption: Logical relationships for TPD selection.
Experimental Protocols
Accurate evaluation of protein degradation is crucial for the development of effective TPDs. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in the level of a target protein.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with a range of concentrations of the degrader molecule (e.g., AUTOTAC, PROTAC) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Filter Retardation Assay for Protein Aggregates
This assay is specifically designed to detect and quantify insoluble protein aggregates.[8][9][10][11][12]
-
Sample Preparation:
-
Lyse cells in a buffer containing 2% SDS and 50 mM DTT.
-
Boil the samples for 5 minutes to ensure denaturation of non-aggregated proteins.
-
-
Filtration:
-
Load the lysates onto a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) in a dot-blot apparatus.
-
Apply a vacuum to filter the samples. Monomeric and small oligomeric proteins will pass through the membrane, while large, insoluble aggregates will be retained.
-
-
Immunodetection:
-
Wash the membrane with TBS-T.
-
Block the membrane with 5% non-fat milk in TBS-T.
-
Probe the membrane with a primary antibody specific to the aggregated protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
-
Quantification:
-
Quantify the dot intensities to determine the relative amount of aggregated protein in each sample.
-
Cell Viability Assay
It is essential to assess the cytotoxicity of the degrader molecules.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat with a serial dilution of the degrader molecule for a specified period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure (Example using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the degrader concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
-
Conclusion
The AUTOTAC platform represents a significant advancement in the field of targeted protein degradation, offering a unique and powerful approach to eliminate a wide range of intracellular proteins. Its ability to degrade traditionally "undruggable" targets, such as protein aggregates and complexes, positions it as a highly promising therapeutic strategy for a host of challenging diseases, including neurodegenerative disorders and cancer. While newer than other TPD technologies, the distinct advantages of the AUTOTAC platform make it a critical tool for researchers and drug developers seeking to expand the boundaries of therapeutic intervention. The choice of degradation platform will ultimately depend on the specific characteristics of the target protein and the desired therapeutic outcome. This guide provides a foundational framework for making that informed decision.
References
- 1. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News and views: AUTOTACs join the arena for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]
- 9. eriba.umcg.nl [eriba.umcg.nl]
- 10. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of p62-ZZ Domain Ligands: YOK-2204, YOK-1304, and YTK-105 in AUTOTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three novel small molecule ligands—YOK-2204, YOK-1304, and YTK-105—that target the ZZ domain of the selective autophagy receptor p62/SQSTM1. These compounds serve as foundational components for a powerful new class of bifunctional molecules known as AUTOphagy-TArgeting Chimeras (AUTOTACs), which are designed to hijack the cell's natural autophagy machinery for the targeted degradation of specific proteins of interest. This document summarizes their performance based on published experimental data, details the underlying experimental protocols, and visualizes the key pathways and workflows.
Introduction to AUTOTAC Technology
Targeted protein degradation has emerged as a transformative therapeutic modality. The AUTOTAC platform represents a significant advancement in this field, offering a mechanism to eliminate pathogenic proteins, including those resistant to traditional proteasome-based degraders like PROTACs. AUTOTACs are chimeric molecules composed of a ligand that binds to a protein of interest (POI) and a p62-binding ligand, connected by a chemical linker. By simultaneously engaging the POI and p62, AUTOTACs induce the oligomerization of p62, a critical step for the formation of autophagosomes. This process effectively sequesters the POI for degradation via the autophagy-lysosome pathway. This compound, YOK-1304, and YTK-105 are key autophagy-targeting ligands (ATLs) developed for this platform.[1][2][3][4][5]
Performance Data Summary
The following tables summarize the quantitative data for AUTOTACs constructed using this compound, YOK-1304, and YTK-105 as the p62-binding moieties. These chimeric molecules were designed to target specific oncoproteins for degradation in various cancer cell lines.
Table 1: Comparative Efficacy of Oncoprotein-Targeting AUTOTACs
| AUTOTAC Name | Target Protein | p62 Ligand Moiety | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PHTPP-1304 | Estrogen Receptor β (ERβ) | YOK-1304 | HEK293T | ~2 | >90 |
| PHTPP-1304 | Estrogen Receptor β (ERβ) | YOK-1304 | MCF-7 | <100 | >90 |
| VinclozolinM2-2204 | Androgen Receptor (AR) | This compound | LNCaP | ~200 | >80 |
| Fumagillin-105 | Methionine Aminopeptidase 2 (MetAP2) | YTK-105 | HEK293 | ~700 | Not Reported |
| Fumagillin-105 | Methionine Aminopeptidase 2 (MetAP2) | YTK-105 | U87-MG | ~500 | >80 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data extracted from Ji et al., Nature Communications, 2022.[6][7][8]
Table 2: Cellular Activity of p62 Ligands in Inducing Autophagy
| Compound | Concentration | Cell Line | Outcome Measure | Result |
| YOK-1304 | 2.5 µM | HeLa | p62 Puncta Formation | Significant Increase |
| YOK-1304 | 2.5 µM | HeLa | LC3 Puncta Formation | Significant Increase |
| YOK-1304 | 2.5 µM | HeLa | p62-LC3 Co-localization | Significant Increase |
| YTK-105 | 2.5 µM | HeLa | p62 Puncta Formation | Significant Increase |
| YTK-105 | 2.5 µM | HeLa | LC3 Puncta Formation | Significant Increase |
| YTK-105 | 2.5 µM | HeLa | p62-LC3 Co-localization | Significant Increase |
Data based on immunocytochemistry analysis from Ji et al., Nature Communications, 2022.[6][7]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the AUTOTAC signaling pathway and the general experimental workflow for evaluating these compounds.
Caption: AUTOTAC Signaling Pathway.
Caption: Experimental Evaluation Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance analysis of this compound, YOK-1304, and YTK-105.
In Vitro Pulldown Assay for p62 Binding
-
Objective: To confirm the direct binding of the ligands to the p62 protein.
-
Methodology:
-
Biotinylated versions of the p62 ligands (this compound, YTK-105, etc.) are synthesized. A non-binding peptide is used as a negative control.[6]
-
HEK293T cell lysates are prepared as a source of p62 protein.
-
The biotinylated ligands are incubated with streptavidin-conjugated beads to immobilize them.
-
The cell lysate is then incubated with the ligand-bound beads to allow for protein binding.
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blot using an anti-p62 antibody to detect the presence of pulled-down p62.[6]
-
In Vitro p62 Oligomerization Assay
-
Objective: To assess the ability of the ligands to induce the self-polymerization of p62, a key step in AUTOTAC-mediated autophagy.[6]
-
Methodology:
-
Recombinant p62 protein is purified.
-
The protein is incubated with the test compounds (this compound, YOK-1304, YTK-105, or full AUTOTAC molecules) at specified concentrations in an appropriate reaction buffer.
-
The reaction mixtures are incubated to allow for oligomerization.
-
Samples are subjected to non-reducing SDS-PAGE, which preserves protein complexes.
-
The gel is stained (e.g., with Coomassie Blue) or analyzed by Western blot to visualize the formation of higher-molecular-weight p62 oligomers compared to the monomeric form in control samples.[6][8]
-
Cellular Degradation Assays (Western Blot)
-
Objective: To quantify the degradation of a target protein in cells treated with a specific AUTOTAC.
-
Methodology:
-
The relevant cell line (e.g., LNCaP for AR, MCF-7 for ERβ) is seeded in multi-well plates.
-
Cells are treated with a serial dilution of the AUTOTAC (e.g., VinclozolinM2-2204) for a specified time period (typically 24 hours).[7][8]
-
Control groups include vehicle-treated cells and cells treated with the individual target-binding ligand or p62 ligand alone.
-
Following treatment, cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the target protein and a loading control antibody (e.g., β-actin, GAPDH).
-
After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.
-
Densitometry analysis is performed to quantify the target protein levels relative to the loading control, allowing for the calculation of DC₅₀ and Dₘₐₓ values.[8]
-
Immunocytochemistry (ICC) for Autophagy Induction
-
Objective: To visualize the induction of autophagy in cells through the formation of p62 and LC3 puncta.
-
Methodology:
-
HeLa cells or another suitable cell line are grown on coverslips.
-
Cells are treated with the p62 ligands (e.g., YOK-1304, YTK-105) at a specified concentration (e.g., 2.5 µM) for 24 hours.[6][7]
-
Post-treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Non-specific binding is blocked using a blocking buffer (e.g., bovine serum albumin).
-
Cells are incubated with primary antibodies against p62 and LC3.
-
Following washes, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Images are captured using a confocal microscope, and the number of puncta per cell and the degree of co-localization between p62 and LC3 are quantified using imaging software.[6][7]
-
Conclusion
This compound, YOK-1304, and YTK-105 are effective p62-ZZ domain ligands that can be successfully incorporated into AUTOTAC molecules to mediate the degradation of diverse and challenging protein targets. The data demonstrates that AUTOTACs built with these ligands can degrade oncoproteins like AR and ERβ at nanomolar concentrations. The choice of ligand may depend on the specific structural requirements of the final AUTOTAC chimera and the target protein. This guide provides a foundational understanding of their comparative utility and the methodologies required for their evaluation, empowering researchers to leverage the AUTOTAC platform for novel therapeutic development and biological discovery.
References
- 1. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-Validation of YOK-2204 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of YOK-2204, a p62-ZZ domain ligand, with genetic approaches for validating the p62-mediated selective autophagy pathway. By presenting experimental data, detailed protocols, and clear visual representations, this document aims to offer an objective resource for researchers utilizing or considering these methodologies in their work.
Introduction to this compound and Genetic Validation
This compound is a small molecule that binds to the ZZ domain of the p62/SQSTM1 protein, a key receptor in selective autophagy.[1][2] This interaction activates p62-dependent macroautophagy, making this compound a valuable tool for studying this pathway and for the development of AUTOphagy-TArgeting Chimeras (AUTOTACs).[1] AUTOTACs are bifunctional molecules that recruit specific target proteins for degradation via the autophagy-lysosome system.[3][4]
Genetic approaches, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the SQSTM1 gene (encoding p62), provide a complementary method to elucidate the function of p62.[5][6][7] These techniques allow for the specific depletion of the p62 protein, enabling researchers to study the consequences of its absence and thereby validate the on-target effects of pharmacological agents like this compound.
Comparative Data: this compound vs. Genetic Approaches
The following tables summarize the key quantitative data comparing the effects of this compound and related compounds with the outcomes of genetic manipulation of p62.
Table 1: In Vitro Binding and Activity of p62-ZZ Domain Ligands
| Compound | Method | Target | Reported Value | Reference |
| This compound | Molecular Docking | p62-ZZ Domain | -5.5 kcal/mol | Ji et al., Nat Commun 2022 |
| YOK-1304 | Molecular Docking | p62-ZZ Domain | -5.8 kcal/mol | Ji et al., Nat Commun 2022 |
| YTK-105 | Molecular Docking | p62-ZZ Domain | -4.0 kcal/mol | Ji et al., Nat Commun 2022 |
| REEE peptide | Microscale Thermophoresis | p62-ZZ Domain | Kd = 5.6 µM | Zhang et al., 2017 |
| RAEE peptide | Microscale Thermophoresis | p62-ZZ Domain | Kd = 14 µM | Zhang et al., 2017 |
Table 2: Cellular Activity of AUTOTACs Utilizing p62 Ligands
| AUTOTAC | Target Protein | Cell Line | DC50 | Reference |
| PHTPP-1304 | ERβ | HEK293T | ~100 nM | Ji et al., Nat Commun 2022 |
| VinclozolinM2-2204 | AR | LNCaP | ~250 nM | Ji et al., Nat Commun 2022 |
| Fumagillin-105 | MetAP2 | HEK293T | ~50 nM | Ji et al., Nat Commun 2022 |
Table 3: Comparison of Phenotypes: Pharmacological vs. Genetic Modulation of p62
| Phenotype | This compound Treatment | SQSTM1 Knockdown/Knockout | Key Findings | References |
| Autophagy Flux | Increased p62 and LC3 puncta; enhanced autophagic flux. | Abolished accumulation of polyubiquitinated proteins and LC3 in response to proteasomal inhibition. | Both approaches confirm p62's central role in autophagic clearance. This compound activates the pathway, while genetic removal disables it. | [5] |
| Protein Aggregation | AUTOTACs containing p62 ligands effectively clear protein aggregates. | Loss of p62 impairs the formation of aggresomes and the clearance of protein aggregates. | Demonstrates that both pharmacological activation and the presence of p62 are essential for clearing protein aggregates. | [8] |
| Cellular Signaling | AUTOTACs inhibit downstream signaling of target proteins more effectively than target-binding ligands alone. | p62 knockout can alter signaling pathways, such as the Keap1-Nrf2 antioxidant response. | Highlights the dual function of AUTOTACs in protein degradation and modulation of signaling, which can be cross-validated by observing the effects of p62 depletion on the same pathways. | [9][7] |
| Xenophagy | p62 agonists enhance the clearance of intracellular bacteria. | p62 is required for the autophagic clearance of pathogens. | Both methods underscore the importance of p62 in the host defense mechanism of xenophagy. | [10] |
Experimental Protocols
Autophagy Flux Assay using mCherry-EGFP-LC3
This protocol is used to quantitatively measure the progression of autophagy from autophagosome formation to lysosomal fusion and degradation.
Principle: The tandem fluorescent protein mCherry-EGFP is fused to LC3. In the neutral pH of the autophagosome, both mCherry and EGFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce, appearing as red puncta. An increase in red puncta relative to yellow puncta indicates increased autophagic flux.[1][11]
Procedure:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, MEFs) on glass-bottom dishes or multi-well plates.
-
Transfect cells with a plasmid encoding mCherry-EGFP-LC3 using a suitable transfection reagent.
-
Alternatively, use a stable cell line expressing the construct.
-
-
Treatment:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Include a positive control (e.g., starvation medium like EBSS) and a negative control (vehicle, e.g., DMSO).
-
For flux analysis, a lysosomal inhibitor (e.g., Bafilomycin A1) can be added in the last few hours of treatment to block degradation and cause accumulation of autophagosomes.
-
-
Imaging:
-
Fix cells with 4% paraformaldehyde or image live cells.
-
Acquire images using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
-
Quantification:
-
Count the number of yellow (mCherry+EGFP+) and red (mCherry+EGFP-) puncta per cell.
-
Autophagic flux can be calculated as the ratio of red puncta to yellow puncta or the total number of red puncta.
-
siRNA-mediated Knockdown of SQSTM1/p62
Principle: Small interfering RNAs (siRNAs) are used to specifically target and degrade the mRNA of SQSTM1, leading to a transient reduction in p62 protein levels.
Procedure:
-
siRNA Preparation:
-
Resuspend lyophilized siRNA targeting SQSTM1 and a non-targeting control siRNA in RNase-free buffer to a stock concentration of 20 µM.
-
-
Transfection:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Dilute siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate cells for 24-72 hours.
-
Harvest cells and analyze p62 protein levels by Western blotting to confirm knockdown efficiency.
-
Perform downstream functional assays (e.g., autophagy flux, protein aggregation assays).
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced selective autophagy.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing pharmacological and genetic validation.
Logical Relationship for Cross-Validation
Caption: Logical framework for cross-validating this compound's mechanism.
Conclusion
The pharmacological activation of p62-dependent autophagy by this compound and the genetic ablation of p62 offer two powerful and converging methodologies for studying selective autophagy. The data presented in this guide demonstrate a strong correlation between the results obtained from both approaches, reinforcing the on-target activity of this compound. For researchers in drug discovery and cell biology, the combined use of these techniques provides a robust framework for validating novel therapeutic strategies that target the autophagy pathway.
References
- 1. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SQSTM1/p62 mediates crosstalk between autophagy and the UPS in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. SQSTM1/p62 Knockout by Using the CRISPR/Cas9 System Inhibits Migration and Invasion of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy and p62 in Cardiac Proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical modulation of SQSTM1/p62-mediated xenophagy that targets a broad range of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Autophagy-Based Protein Degraders: YOK-2204 (AUTOTAC) vs. ATTEC Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Emerging Targeted Protein Degradation Strategies.
In the rapidly evolving landscape of targeted protein degradation (TPD), harnessing the cell's own autophagic machinery offers a powerful alternative to the well-established proteasome-mediated degradation. Two prominent strategies that leverage autophagy are AUTOTACs (AUTOphagy-TArgeting Chimeras), which utilize ligands like YOK-2204, and ATTECs (AuTophagy-TEthering Compounds). This guide provides a comprehensive side-by-side comparison of these two platforms, presenting their mechanisms of action, performance data, and detailed experimental protocols to aid researchers in selecting the optimal approach for their therapeutic and research objectives.
At a Glance: Key Differences
| Feature | This compound (within an AUTOTAC) | ATTEC Compounds |
| Mechanism of Action | Binds to the ZZ domain of the autophagy receptor p62/SQSTM1, inducing its oligomerization and subsequent sequestration of the target protein into an autophagosome. | Directly binds to the autophagosome-associated protein LC3, tethering the target protein to the autophagosomal membrane for degradation. |
| Primary Cellular Target | p62/SQSTM1 | LC3 |
| Ubiquitination Dependency | Independent | Independent |
| Target Scope | Primarily proteins, including aggregation-prone proteins. | Proteins and non-protein biomolecules (e.g., lipid droplets). |
Mechanism of Action: A Tale of Two Receptors
The fundamental distinction between this compound-based AUTOTACs and ATTEC compounds lies in their initial point of engagement with the autophagy pathway.
This compound and the AUTOTAC Pathway:
This compound is a ligand that specifically binds to the ZZ domain of the autophagy receptor p62 (also known as sequestosome-1 or SQSTM1)[1][2]. In the context of an AUTOTAC, a bifunctional molecule is created by linking this compound (the p62-binding moiety) to a ligand for a protein of interest (POI). This chimeric molecule brings the POI into close proximity with p62. This induced proximity is thought to trigger a conformational change in p62, promoting its self-oligomerization[3]. These p62-POI co-oligomers are then recognized and engulfed by forming autophagosomes, which subsequently fuse with lysosomes to degrade the entrapped contents[4][5].
ATTEC Compounds and Direct LC3 Engagement:
ATTEC compounds, in contrast, bypass the initial p62 receptor and directly engage with microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein component of the autophagosome membrane[6][7]. ATTECs are bifunctional molecules that simultaneously bind to the POI and to LC3 on the phagophore (the precursor to the autophagosome)[7]. This tethering action directly recruits the POI to the expanding autophagosomal membrane, ensuring its engulfment and subsequent delivery to the lysosome for degradation.
Performance Data: A Comparative Overview
Direct comparative studies of AUTOTACs and ATTECs targeting the same protein under identical experimental conditions are limited in the public domain. However, data from individual studies on representative compounds can provide insights into their respective potencies.
| Compound | Technology | Target Protein | Cell Line | DC50 | Dmax | Reference |
| VinclozolinM2-2204 | AUTOTAC | Androgen Receptor (AR) | LNCaP | ~200 nM | Not Reported | [5] |
| PDEδ ATTEC 12c | ATTEC | PDEδ | MiaPaCa-2 | 1.7 µM | 85% | [8][9] |
| BRD4-targeting ATTEC | ATTEC | BRD4 | Various | Moderate Degradation | Not Quantified | [10] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific compound, target protein, cell line, and experimental conditions. The data presented here should be considered as individual examples and not as a definitive measure of the overall potential of each technology.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound-based AUTOTACs and ATTEC compounds are provided below.
Western Blotting for Protein Degradation
This is the most common assay to quantify the degradation of a target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the AUTOTAC or ATTEC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control.
p62 Oligomerization Assay (for AUTOTACs)
This assay is crucial to confirm the mechanism of action of AUTOTACs.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., HEK293T) with the AUTOTAC compound or control for the desired time. Lyse the cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Fractionation: Centrifuge the lysates to separate the Triton X-100-soluble and -insoluble fractions. The oligomerized p62 will be enriched in the insoluble pellet.
-
Western Blotting: Resuspend the insoluble pellet in SDS-PAGE sample buffer and analyze both the soluble and insoluble fractions by Western blotting using an anti-p62 antibody. An increase in the amount of p62 in the insoluble fraction indicates oligomerization.
In Vitro LC3 Binding Assay (for ATTECs)
This assay confirms the direct interaction between the ATTEC compound and LC3.
Methodology:
-
Protein Purification: Purify recombinant LC3 protein.
-
Assay Setup: A variety of formats can be used, including:
-
Pull-down Assays: Immobilize the ATTEC compound on beads and incubate with purified LC3. Elute the bound proteins and detect LC3 by Western blotting.
-
Surface Plasmon Resonance (SPR): Immobilize LC3 on a sensor chip and flow the ATTEC compound over the surface to measure binding kinetics.
-
Fluorescence Polarization (FP) Assay: Use a fluorescently labeled LC3 protein and measure the change in polarization upon binding of the ATTEC compound[11][12].
-
Selectivity and Off-Target Effects
A critical consideration for any TPD modality is its selectivity and potential for off-target effects.
-
This compound-based AUTOTACs: The selectivity of an AUTOTAC is determined by both the target-binding ligand and the p62-binding ligand (this compound). While the target-binding ligand dictates which protein is brought to the autophagy machinery, the specificity of this compound for p62 over other cellular proteins is also important. It has been shown that this compound interacts with p62 but not with NBR1, a structurally similar autophagy receptor, suggesting a degree of selectivity[5][13].
-
ATTEC Compounds: The selectivity of ATTECs is also bifunctional, relying on the specificity of the target-binding moiety and the LC3-binding moiety. As LC3 is a central component of the autophagy process, modulating its interactions could potentially have broader effects on cellular autophagy. However, some studies have reported that certain ATTEC compounds do not significantly alter global autophagy flux[2].
Comprehensive, unbiased assessment of off-target effects for both platforms would require large-scale proteomic studies, such as mass spectrometry-based proteomics, to compare the proteome of cells treated with the degrader to vehicle-treated cells[14][15][16]. Such direct comparative studies between AUTOTACs and ATTECs are not yet widely available.
Summary and Future Perspectives
Both this compound-based AUTOTACs and ATTEC compounds represent promising and distinct approaches for harnessing the autophagy-lysosome pathway for targeted degradation.
-
AUTOTACs , through their engagement of p62, tap into a key signaling hub for selective autophagy. The requirement for p62 oligomerization may provide an additional layer of regulation and specificity.
-
ATTECs , with their direct tethering to LC3, offer a more direct route to the autophagosome. A key advantage of the ATTEC platform is its demonstrated ability to degrade not only proteins but also non-proteinaceous cargo like lipid droplets, expanding the horizon of targeted degradation[17].
The choice between these two technologies will depend on the specific target, the desired mechanism of action, and the potential for off-target effects. As research in this field progresses, the development of more potent and selective ligands for both p62 and LC3, along with head-to-head comparative studies, will be crucial for fully elucidating the therapeutic potential of these innovative degradation platforms.
References
- 1. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATTEC Technology - Creative Biolabs [creative-biolabs.com]
- 8. rndsystems.com [rndsystems.com]
- 9. PDEdelta ATTEC 12C Supplier | Tocris Bioscience [tocris.com]
- 10. Design, synthesis and degradation activity of BRD4-targeting ATTECs [yxsj.smmu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Central Nervous System Targeted Protein Degraders | MDPI [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of YOK-2204
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of YOK-2204, a p62-ZZ domain ligand utilized in the design of AUTOTACs for targeted protein degradation. Adherence to these protocols is crucial for operational safety and regulatory compliance.
Summary of Safety and Handling Data
Before initiating any disposal procedures, it is essential to be familiar with the fundamental safety and handling parameters of this compound. This data, summarized from the Safety Data Sheet (SDS), informs the necessary precautions.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2409959-99-3 | MedChemExpress |
| Molecular Formula | C28H35NO4 | MedChemExpress |
| Molecular Weight | 449.58 g/mol | MedChemExpress |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | MedChemExpress[1] |
| Storage | Store at -20°C for 1 month or -80°C for 6 months. | MedChemExpress[2] |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. These procedures should be carried out in a designated and properly ventilated area.
2.1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect the eyes from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing from contamination.
2.2. Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Carefully collect any unused this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Any materials that have come into contact with the compound, such as pipette tips, tubes, and contaminated gloves, should be considered chemical waste and collected in the same designated container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled, and sealed waste container.
-
Do not mix with other incompatible waste streams, such as strong acids or bases.
-
2.3. Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate: Ensure all non-essential personnel evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to absorb the spill. For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[1]
2.4. Final Disposal
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste disposal procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling YOK-2204
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of YOK-2204.
This document provides critical safety and logistical information for the handling of this compound, a ligand of the p62-ZZ domain utilized in the design of AUTOTACs for targeted protein degradation via autophagy. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This information is compiled from standard laboratory safety practices for handling chemical compounds of this nature.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Eye protection is mandatory to prevent contact with dust or splashes. |
| Respiratory | NIOSH-approved respirator | Required when handling the compound as a powder outside of a certified chemical fume hood to avoid inhalation of dust particles. |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Operational and Disposal Plan
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Procedural Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for short-term and -80°C for long-term stability.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Wear all recommended PPE as detailed in the table above.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Handling and Use in Experiments:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
Wash hands thoroughly after handling the compound.
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills of solid material, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
If inhaled, move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
5. Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Wipe down all surfaces in the work area with an appropriate cleaning agent.
6. Waste Disposal:
-
Dispose of all waste materials, including empty containers, contaminated gloves, and other disposable items, in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the general trash.
-
Label all waste containers clearly with the contents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
